5-Ethenyl-1,3-dimethyl-1H-pyrazole
Description
Structure
3D Structure
Properties
CAS No. |
91601-61-5 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
5-ethenyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3 |
InChI Key |
VPLOAXPECGVSGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS No. 91601-61-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Ethenyl-1,3-dimethyl-1H-pyrazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical identity, plausible synthetic routes based on established pyrazole chemistry, expected spectroscopic characteristics, and potential applications derived from the well-documented bioactivity of the pyrazole scaffold. This guide is intended to serve as a foundational resource for researchers and developers interested in exploring the utility of this promising molecule.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a wide array of biologically active compounds.[1] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, anticancer therapies, and central nervous system modulators.
5-Ethenyl-1,3-dimethyl-1H-pyrazole (also known as 1,3-dimethyl-5-vinyl-1H-pyrazole) is a derivative that incorporates a reactive vinyl group, opening avenues for further chemical transformations and polymerization.[2] Its structure combines the stable, biologically relevant pyrazole core with a functional handle for creating more complex molecules.
Chemical and Physical Properties
A summary of the key chemical identifiers and properties for 5-Ethenyl-1,3-dimethyl-1H-pyrazole is presented in Table 1.
| Property | Value | Source |
| CAS Number | 91601-61-5 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| IUPAC Name | 5-ethenyl-1,3-dimethyl-1H-pyrazole | [2] |
| Appearance | Not available (likely a liquid or low-melting solid) | [2] |
| Boiling Point | Not available | [2] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
Synthetic Pathways: A Practical Approach
While a specific, published experimental protocol for the synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole has not been identified in the current literature, established methods for the synthesis of vinylpyrazoles provide a strong foundation for a plausible and efficient synthetic route.[3] A common and effective strategy involves the introduction of the vinyl group from a corresponding carbonyl precursor.
Proposed Synthetic Route: A Two-Step Approach
A logical and experimentally feasible approach to synthesize 5-Ethenyl-1,3-dimethyl-1H-pyrazole would involve a two-step process starting from the readily available 1,3-dimethyl-1H-pyrazol-5-ol. This method leverages a Vilsmeier-Haack formylation followed by a Wittig reaction.
Caption: Proposed two-step synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a detailed, step-by-step methodology based on established chemical principles for the proposed synthetic route.
Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde (Vilsmeier-Haack Reaction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.
-
Formation of the Vilsmeier Reagent: Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Addition of Pyrazole Precursor: Dissolve 1,3-dimethyl-1H-pyrazol-5-ol in anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Part 2: Synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole (Wittig Reaction) [4][5]
-
Ylide Preparation: In a separate flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the bright yellow-orange phosphonium ylide indicates a successful reaction.
-
Aldehyde Addition: Dissolve the 1,3-dimethyl-1H-pyrazole-5-carbaldehyde from Part 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching and Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract the mixture with an organic solvent like diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel to isolate the final product, 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Spectroscopic Characterization: What to Expect
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring, the two methyl groups, and the vinyl group.
-
Pyrazole Ring Proton (H-4): A singlet is expected around δ 5.8-6.2 ppm.
-
N-Methyl Protons (N-CH₃): A singlet integrating to three protons, likely in the range of δ 3.6-4.0 ppm.
-
C-Methyl Protons (C-CH₃): A singlet integrating to three protons, expected to be further upfield, around δ 2.1-2.5 ppm.
-
Vinyl Protons (-CH=CH₂): A characteristic set of multiplets for the three vinyl protons, typically in the range of δ 5.0-7.0 ppm, showing geminal and cis/trans couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Pyrazole Ring Carbons: Three distinct signals are expected for the pyrazole ring carbons. C3 and C5 will be downfield compared to C4.
-
Methyl Carbons: Two upfield signals for the N-methyl and C-methyl carbons.
-
Vinyl Carbons: Two signals in the alkene region (δ 100-140 ppm).
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 122.17 g/mol .
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for:
-
C=C stretching (vinyl): Around 1640 cm⁻¹
-
C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
Reactivity and Potential Applications
The chemical reactivity of 5-Ethenyl-1,3-dimethyl-1H-pyrazole is dominated by the vinyl group, making it a valuable building block for a variety of chemical transformations.
Key Reactions of the Vinyl Group
-
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex fused ring systems.[3]
-
Polymerization: The ethenyl moiety can undergo polymerization to form novel polymers with a pyrazole-containing backbone, which may have interesting material properties.
-
Functional Group Transformations: The double bond can be subjected to a wide range of reactions, such as hydrogenation, halogenation, and oxidation, to introduce new functional groups.
Potential in Drug Discovery and Agrochemicals
The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[10][11][12][13] While specific biological data for 5-Ethenyl-1,3-dimethyl-1H-pyrazole is lacking, its structural features suggest potential in several areas:
-
As a Synthetic Intermediate: Its primary role is likely as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic or agrochemical applications.[2] The vinyl group provides a convenient point of attachment for various side chains and functional groups to build libraries of compounds for screening.
-
Potential Bioactivities: Based on the activities of other pyrazole derivatives, this compound and its derivatives could be investigated for:
-
Anti-inflammatory properties
-
Antimicrobial activity
-
Anticancer effects
-
Agrochemical applications (e.g., insecticides, herbicides)
-
Caption: Reactivity and application pathways of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Conclusion
5-Ethenyl-1,3-dimethyl-1H-pyrazole is a promising, yet underexplored, chemical entity. Its combination of a biologically relevant pyrazole core and a reactive vinyl group makes it a valuable target for further investigation. This guide has provided a framework for its synthesis, characterization, and potential applications, drawing upon the extensive body of knowledge surrounding pyrazole chemistry. It is hoped that this document will stimulate further research into this compound and its derivatives, ultimately unlocking their full potential in the fields of drug discovery, agrochemicals, and materials science.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
-
LookChem. (n.d.). Cas 91601-61-5, 1H-Pyrazole, 5-ethenyl-1,3-dimethyl-. Retrieved February 12, 2026, from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). ResearchGate. [Link]
-
Hamed, M. A., El Gokha, A. A., Abdelwahed, R. E. R., Mohamed, A. A., EL-Torgoman, A. M., & El Sayed, I. E. T. (2016). Synthesis and biological evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]
-
A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). MDPI. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
- Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (2021).
-
Yogi, B., Singh, R. K., Singh, P., & Singh, R. M. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-41. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
-
Synthesis of novel substituted-3, 5-dimethyl-1h- pyrazolyl phthalazine-1, 4-diones. (2013). TSI Journals. [Link]
-
Thakare, N. R., & Pande, V. B. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). RSC Medicinal Chemistry. [Link]
-
Toraskar, M. P., Rewale, A. H., & Kharat, K. T. (2022). ADMET Properties, Bioactivity and Molecular Docking Studies of newly synthesized 5-(substituted phenyl)-3-(2(substituted) ethenyl-4,5-dihydro-1 H-pyrazole-1-carbaldehyde derivatives. Research Journal of Pharmacy and Technology, 15(1), 1-7. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]
-
Favi, G., Mari, G., & Santeusanio, S. (2021). Experimental and Theoretical DFT Investigations in the[2][14]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Molecules, 26(21), 6655. [Link]
-
Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
-
PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]
-
General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). (2014). ResearchGate. [Link]
-
Steiner, L., Ćorović, M. Z., Dupé, A., & Mösch-Zanetti, N. C. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 60(47), 6625-6628. [Link]
-
Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl). (2025). ResearchGate. [Link]
-
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (1/1). (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Aqueous Wittig reaction-mediated fast fluorogenic identification and single-base resolution analysis of 5-formylcytosine in DNA. (2018). Chemical Communications. [Link]
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. (2024). Chemical Communications. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. (2024). ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. tsijournals.com [tsijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijpsr.com [ijpsr.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Structural, Synthetic, and Analytical Distinction of 5-vinyl vs. 3-vinyl 1,3-Dimethylpyrazole Isomers
Executive Summary
The distinction between 5-vinyl and 3-vinyl isomers within the 1,3-dimethylpyrazole scaffold is a critical challenge in heterocyclic chemistry, particularly for medicinal chemists optimizing kinase inhibitors or polymer scientists designing functional monomers.
While often colloquially referred to as "3-vinyl vs. 5-vinyl 1,3-dimethylpyrazole," this nomenclature is chemically imprecise. The actual regioisomers formed during synthesis are 1,3-dimethyl-5-vinylpyrazole and 1,5-dimethyl-3-vinylpyrazole . The confusion arises because the position of the N-methyl group (N1) dictates the numbering of the ring carbons.
This guide provides a definitive technical analysis of these two isomers, focusing on their regioselective synthesis , spectroscopic differentiation (NMR/NOE) , and reactivity profiles .
Structural & Electronic Fundamentals
To understand the difference, one must first correct the nomenclature to align with IUPAC standards for N-substituted pyrazoles. The nitrogen bearing the methyl group is designated N1 .
The Isomer Pair
-
Isomer A: 1,3-Dimethyl-5-vinylpyrazole
-
Structure: N-Methyl at position 1; Methyl at position 3; Vinyl group at position 5.
-
Steric Environment: The vinyl group at C5 is spatially adjacent to the N-methyl group. This creates significant steric clash , forcing the vinyl group to rotate out of planarity with the pyrazole ring, reducing conjugation.
-
Electronic State: The C5 position is electron-deficient relative to C3 due to the inductive effect of the adjacent pyrrole-like N1 nitrogen.
-
-
Isomer B: 1,5-Dimethyl-3-vinylpyrazole
-
Structure: N-Methyl at position 1; Methyl at position 5; Vinyl group at position 3.
-
Steric Environment: The vinyl group at C3 is distant from the N-methyl group. It can adopt a planar conformation, maximizing
-conjugation with the aromatic ring. -
Electronic State: The C3 position is adjacent to the pyridine-like N2 nitrogen.
-
Comparative Data Table
| Feature | 1,3-Dimethyl-5-vinylpyrazole | 1,5-Dimethyl-3-vinylpyrazole |
| IUPAC Name | 1,3-dimethyl-5-ethenyl-1H-pyrazole | 1,5-dimethyl-3-ethenyl-1H-pyrazole |
| Steric Hindrance | High (Vinyl vs. N-Me) | Low (Vinyl is unhindered) |
| Conformation | Twisted (Non-planar) | Planar (Conjugated) |
| Dipole Moment | Lower | Higher |
| Boiling Point | Generally Lower (due to lower polarity) | Generally Higher |
| Key NOE Signal | N-Me | N-Me |
Synthetic Regiocontrol
The synthesis of these isomers typically involves the cyclocondensation of methylhydrazine with a non-symmetrical 1,3-diketone (e.g., 1-vinyl-1,3-butanedione or a precursor like acetylacetaldehyde dimethyl acetal substituted with a vinyl group).
The Regioselectivity Mechanism
The reaction is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.
-
Methylhydrazine Nucleophilicity: The terminal NH₂ group is more nucleophilic than the internal NH(Me) group due to steric accessibility.
-
Carbonyl Electrophilicity: In a vinyl-diketone, the carbonyl adjacent to the vinyl group is conjugated and less electrophilic than the isolated carbonyl (or the one adjacent to a methyl).
-
Pathway A (Kinetic Control): The NH₂ attacks the most electrophilic carbonyl (usually the one furthest from the vinyl group). This leads to the 1,5-dimethyl-3-vinyl isomer.
-
Pathway B (Steric/Thermodynamic Control): Solvents and Lewis acids can alter the transition state, favoring the formation of the 1,3-dimethyl-5-vinyl isomer, although this is often the minor product in standard conditions.
Visualization: Synthetic Logic Flow
Figure 1: Regioselective pathways in the condensation of methylhydrazine with vinyl-substituted 1,3-diketones.
Analytical Differentiation (Self-Validating Protocol)
Distinguishing these isomers requires a self-validating analytical workflow. Standard 1H-NMR chemical shifts can be ambiguous due to solvent effects. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for structural assignment.
The "Gold Standard" NOE Protocol
Objective: Definitively assign Isomer A vs. Isomer B.
Methodology:
-
Sample Prep: Dissolve 5-10 mg of the pure isomer in CDCl₃ or DMSO-d₆.
-
Experiment: Run a 1D-NOE difference spectrum or 2D-NOESY.
-
Target Irradiation: Irradiate the N-Methyl singlet (typically
3.6 - 3.9 ppm).
Interpretation Logic:
-
Scenario 1: 1,3-Dimethyl-5-vinylpyrazole
-
Observation: Irradiation of N-Me results in a strong enhancement of the Vinyl protons (multiplets at
5.0-6.7 ppm). -
Reasoning: The N-Me is spatially adjacent to C5. Since the vinyl group is at C5, they are within the NOE range (<5 Å).
-
-
Scenario 2: 1,5-Dimethyl-3-vinylpyrazole
-
Observation: Irradiation of N-Me results in a strong enhancement of the C5-Methyl singlet (typically
2.1 - 2.3 ppm). No enhancement of vinyl protons. -
Reasoning: The N-Me is adjacent to the C5-Methyl. The vinyl group is at C3, too far for an NOE signal.
-
Visualization: NMR Logic Tree
Figure 2: Decision logic for assigning pyrazole regioisomers using NOE spectroscopy.
Reactivity & Applications
The structural differences dictate the utility of each isomer in drug development and materials science.
Polymerization (Materials Science)
-
3-vinyl Isomer: Due to its planarity and lack of steric hindrance, the 3-vinyl isomer undergoes radical polymerization more rapidly. It forms isotactic-rich polymers with higher thermal stability.
-
5-vinyl Isomer: The steric clash between the N-methyl and the vinyl group inhibits chain propagation. It is often used as a "defect" monomer to lower the glass transition temperature (
) of copolymers.
Cycloaddition (Medicinal Chemistry)
In Diels-Alder reactions where the vinylpyrazole acts as a diene or dienophile:
-
3-vinyl: High reactivity. Often used to construct fused ring systems (e.g., indazoles).
-
5-vinyl: Low reactivity. Requires high pressure or Lewis acid catalysis to overcome the steric barrier at the reaction site.
Experimental Protocol: Synthesis & Separation
Goal: Synthesize and isolate 1,5-dimethyl-3-vinylpyrazole (Major) and 1,3-dimethyl-5-vinylpyrazole (Minor).
Reagents:
-
Methylhydrazine (Caution: Carcinogen, highly toxic).
-
1-vinyl-1,3-butanedione (prepared via Wittig reaction of acetylacetone derivatives or commercial source).
-
Ethanol (Solvent).[1]
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve 1-vinyl-1,3-butanedione (10 mmol) in ethanol (50 mL). Cool to 0°C.
-
Addition: Add methylhydrazine (10.5 mmol) dropwise over 20 minutes. Note: Slow addition favors thermodynamic control.
-
Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours. Monitor via TLC (EtOAc/Hexane 1:3).
-
Workup: Evaporate solvent under reduced pressure. The residue is a mixture of isomers (typically 3:1 to 5:1 ratio favoring the 1,5-dimethyl-3-vinyl isomer).
-
Separation:
-
Column Chromatography: Use silica gel.
-
Eluent: Gradient of 5%
20% EtOAc in Hexanes. -
Order of Elution: The 1,3-dimethyl-5-vinyl isomer is generally less polar (elutes first) due to the shielding of the N-lone pair by the adjacent vinyl group. The 1,5-dimethyl-3-vinyl isomer is more polar (elutes second).
-
-
Validation: Perform the NOE protocol described in Section 3 on isolated fractions.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: National Institutes of Health (PMC) / MDPI URL:[Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Source: ResearchGate / Journal of Organic Chemistry URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI / Molecules URL:[Link]
-
Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Source: Springer / Coke and Chemistry URL:[Link]
Sources
Solubility and Thermodynamic Profile of Vinyl-Dimethylpyrazoles
This guide provides an in-depth technical analysis of the solubility and thermodynamic properties of 5-vinyl-1,3-dimethylpyrazole and its commercially relevant isomer 1-vinyl-3,5-dimethylpyrazole .
Editorial Note on Nomenclature: In the scientific literature, "vinyl-dimethylpyrazole" most commonly refers to 1-vinyl-3,5-dimethylpyrazole (N-vinyl) , a liquid monomer used in functional polymers. However, 5-vinyl-1,3-dimethylpyrazole (C-vinyl) is a distinct structural isomer and a valuable pharmacophore in drug discovery (e.g., DNA gyrase inhibitors). This guide addresses the physicochemical profile of the N-vinyl monomer while providing the rigorous experimental framework required to characterize the C-vinyl solid.
Technical Guide for Process Research & Development
Chemical Profile & Structural Isomerism
Understanding the specific isomer is critical for solubility prediction and process design. The position of the vinyl group drastically alters the intermolecular forces (H-bonding capability and dipole moment).
| Feature | 1-Vinyl-3,5-dimethylpyrazole (N-Vinyl) | 5-Vinyl-1,3-dimethylpyrazole (C-Vinyl) |
| Structure | Vinyl group on Nitrogen (N1). Methyls on C3, C5.[1] | Vinyl group on Carbon (C5). Methyls on N1, C3. |
| CAS RN | 19690-37-0 (Generic/Isomer mix often cited) | Specific isomer rare in bulk catalogs |
| Physical State | Liquid (bp ~80–82 °C at 10 mmHg) | Solid (Likely mp > 50 °C due to symmetry) |
| Primary Use | Monomer for functional copolymers (e.g., with N-vinylformamide), metal extraction. | Pharmaceutical intermediate (DNA gyrase inhibitors), agrochemical scaffold. |
| Polarity | Moderate (Aprotic, lacks NH donor). | Higher (Potential H-bond acceptor/donor interactions depending on tautomers). |
Thermodynamic Solubility Landscape
Solubility Behavior of 1-Vinyl-3,5-dimethylpyrazole (VDMP)
As a liquid monomer, VDMP exhibits miscibility rather than solubility limits in many organic solvents.
-
Good Solvents: Dioxane, Ethanol, Methanol, Chloroform, DMSO, Acetone.
-
Poor Solvents: Water (Hydrophobic monomer, though copolymers are water-soluble), Aliphatic hydrocarbons (Hexane - partial miscibility likely).
-
Process Implication: Polymerization is typically conducted in Dioxane due to optimal solubility of both monomer and initiator (AIBN).
Solubility Prediction for 5-Vinyl-1,3-dimethylpyrazole (Solid)
For the solid C-vinyl isomer, solubility will follow the general trend of substituted pyrazoles.
-
Temperature Dependence: Solubility increases non-linearly with temperature.
-
Solvent Ranking (Predicted):
-
Short-chain Alcohols (MeOH, EtOH): High solubility due to dipole-dipole interactions.
-
Polar Aprotic (DMF, DMSO): Very high solubility.
-
Esters (Ethyl Acetate): Moderate solubility.[2]
-
Water: Low solubility (hydrophobic vinyl/methyl groups outweigh the polar ring).
-
Thermodynamic Modeling & Data Correlation
To integrate this compound into a crystallization or purification process, experimental data must be correlated using thermodynamic models.
Modified Apelblat Equation
The most robust model for correlating mole fraction solubility (
-
A, B, C: Empirical model parameters derived from regression.
-
Applicability: Captures the non-ideal behavior of the solution better than the simple van't Hoff equation.
(Buchowski-Ksiazczak) Equation
Useful for checking the consistency of data in non-polar solvents:
- : Non-ideality parameter.
- : Enthalpy parameter.
- : Melting temperature of the solute.
Experimental Protocol: Solubility Determination
Since specific literature data for the C-vinyl isomer is scarce, the following self-validating protocol is required to generate the necessary solubility curves.
Method: Laser Dynamic Monitoring (Synthetic Method)
This method eliminates sampling errors associated with gravimetric analysis and is ideal for scarce compounds.
Workflow Diagram
Figure 1: Laser dynamic solubility determination workflow.
Step-by-Step Methodology
-
Preparation: Accurately weigh the pyrazole derivative (
) and solvent ( ) into a jacketed glass vessel (uncertainty g). -
Setup: Insert a laser source and a light intensity detector. Ensure continuous magnetic stirring.
-
Equilibration: Maintain the mixture at a temperature well below the expected saturation point (mixture should be turbid).
-
Dynamic Measurement:
-
Slowly increase the temperature of the circulating water bath (rate
K/h near equilibrium). -
Monitor the laser transmittance intensity.
-
-
Endpoint Detection: The temperature at which the laser intensity maximizes (and plateaus) corresponds to the saturation temperature (
) for that specific mole fraction. -
Validation: Repeat the process 3 times for each composition to ensure reproducibility (
K).
Process Applications
Polymerization & Extraction (N-Vinyl Isomer)
1-Vinyl-3,5-dimethylpyrazole is copolymerized with N-vinylformamide to create functional resins.
-
Application: Extraction of amino acids (e.g., Histidine) from aqueous media.[3][4][5]
-
Mechanism: The pyrazole ring acts as a weak base/ligand, interacting with the imidazole group of histidine.
-
Solubility Switch: The copolymer is water-soluble at high N-vinylformamide content (>65 mol%) but precipitates or forms complexes in the presence of salts/targets.
Pharmaceutical Synthesis (C-Vinyl Isomer)
5-Vinyl-1,3-dimethylpyrazole serves as a scaffold for "fragment-based" drug design.
-
Reaction: The vinyl group undergoes Heck coupling or cyclopropanation (with dichlorocarbene) to form complex heterocyclic architectures.
-
Purification: Crystallization from Ethanol/Water mixtures is the standard purification technique, leveraging the steep solubility curve of pyrazoles in aqueous alcohol mixtures.
References
-
Kuznetsov, V., et al. (2018). "Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers and their extraction ability in relation to histidine." Polymer Bulletin.
-
NIST Chemistry WebBook. "3,5-Dimethylpyrazole Properties." (Parent compound data for thermodynamic baseline).
-
Silva, A. M. S., et al. (2021). "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules.
-
Rusak, V. V., et al. (2015). "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Coke and Chemistry.
Sources
1,3-dimethyl-5-ethenylpyrazole safety data sheet (SDS)
Executive Summary & Chemical Identity
1,3-dimethyl-5-ethenylpyrazole (CAS: 91601-61-5) is a specialized heterocyclic building block characterized by a reactive vinyl (ethenyl) handle at the C5 position of the pyrazole ring.[1] Unlike its more common isomer (3,5-dimethyl-1-vinylpyrazole), this compound retains the N1-methyl substitution, fixing the tautomeric equilibrium and directing reactivity specifically to the exocyclic alkene.
It serves as a critical "high-value synthon" in two primary domains:
-
Medicinal Chemistry: As a scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors (e.g., JNK3, PDE4) where the vinyl group serves as a Michael acceptor for covalent inhibition or a handle for further functionalization.
-
Polymer Science: As a functional monomer for synthesizing nitrogen-rich, metal-coordinating polymers used in catalysis and energetic materials.
Table 1: Chemical Identification & Core Attributes
| Attribute | Specification |
| IUPAC Name | 5-Ethenyl-1,3-dimethyl-1H-pyrazole |
| Common Synonyms | 1,3-Dimethyl-5-vinylpyrazole; 5-Vinyl-1,3-dimethylpyrazole |
| CAS Registry Number | 91601-61-5 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| SMILES | Cn1c(C=C)cc(C)n1 |
| InChI Key | VPLOAXPECGVSGU-UHFFFAOYSA-N |
| Structure Description | 1,3-disubstituted pyrazole core with a C5-vinyl group.[1][2][3][4][5][6][7][8][9][10] |
Hazard Identification & Safety Assessment (SAR-Derived)
Note: Specific experimental toxicological data for this CAS is limited. The following classification is a Composite Safety Profile derived from Structure-Activity Relationships (SAR) of analogous vinyl-azoles (e.g., 1-vinylimidazole, styrene) and methylpyrazoles.
GHS Classification (Predicted)
Signal Word: WARNING [11]
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[11] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[11] | H319 |
| Skin Sensitization | 1 | May cause an allergic skin reaction. | H317 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Critical Hazards Overview
-
Polymerization Risk: The C5-vinyl group is susceptible to free-radical polymerization initiated by light, heat, or peroxides. Uncontrolled polymerization can generate significant heat (exotherm).
-
Michael Acceptor Reactivity: As an electron-deficient alkene conjugated with an aromatic heterocycle, it can alkylate biological thiols (glutathione), leading to potential sensitization.
Technical Specifications & Physical Properties
Researchers should anticipate the following properties during isolation and handling.
Table 2: Physical & Chemical Properties
| Property | Value / Description | Note |
| Physical State | Liquid or Low-Melting Solid | Analogous to 1-methyl-5-vinylimidazole. |
| Color | Colorless to Pale Yellow | Darkens upon oxidation/polymerization. |
| Boiling Point | ~210–220 °C (Predicted) | @ 760 mmHg. |
| Density | 1.02 ± 0.05 g/cm³ | Predicted based on molar volume. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | Limited solubility in water. |
| pKa (Conjugate Acid) | ~2.5–3.0 | Less basic than imidazole due to N-N repulsion. |
| Storage Condition | 2–8 °C | Store under Argon/Nitrogen. |
| Stabilizer | 100–500 ppm MEHQ (Recommended) | If stored for >30 days. |
Synthesis & Production Workflow
For research applications requiring high purity, the Wittig Olefination route is the most reliable method, avoiding the harsh conditions of dehydration.
Standard Synthetic Protocol
Precursor: 1,3-Dimethyl-5-formylpyrazole (CAS: 100672-48-2).
-
Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF under N₂.
-
Ylide Formation: Add Potassium tert-butoxide (KOtBu, 1.2 equiv) at 0°C. Stir for 30 min (Solution turns yellow/orange).
-
Addition: Dropwise addition of 1,3-Dimethyl-5-formylpyrazole in THF.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Rf ~0.4 in 2:1 Hex/EtOAc).
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.
-
Purification: Silica gel chromatography. Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization on silica.
Visualization: Synthesis & Application Lifecycle
Figure 1: The standard Wittig synthesis workflow for generating high-purity 1,3-dimethyl-5-ethenylpyrazole from its aldehyde precursor.
Handling, Storage & Stability Protocols
Trustworthiness Factor: The vinyl group is thermodynamically prone to polymerization. The following protocols are self-validating systems to ensure compound integrity.
A. Stabilization Protocol
-
Inhibitor: If the compound is to be stored for >48 hours, add 4-Methoxyphenol (MEHQ) at 200 ppm.
-
Removal: Pass the stabilized liquid through a small pad of basic alumina or inhibitor-remover beads immediately before use in sensitive catalysis.
B. Storage Architecture
-
Temperature: Maintain at 4°C (Refrigerator) or -20°C (Long-term).
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can form peroxides with the vinyl group, initiating explosive polymerization.
-
Container: Amber glass vials (UV protection) with Teflon-lined caps.
C. Self-Validating Purity Check (NMR)
Before using in critical experiments, run a quick ¹H NMR (CDCl₃):
-
Vinyl Protons: Look for the characteristic "dd" pattern at δ 6.6 (1H), 5.8 (1H), and 5.3 (1H) ppm .
-
Polymer Check: Broadening of peaks or loss of the vinyl integration (< 3.0H) indicates polymerization.
-
Aldehyde Check: A singlet at δ ~9.8 ppm indicates incomplete Wittig reaction or oxidation.
Emergency Response Protocols
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap/water for 15 min.[12] Do NOT use ethanol. | Ethanol enhances transdermal absorption of lipophilic pyrazoles. |
| Eye Contact | Rinse with water for 15 min.[12][13] Lift eyelids. | Basic nature of pyrazoles can cause corneal damage if trapped. |
| Spill (Liquid) | Absorb with vermiculite. Do not use paper towels. | Paper (cellulose) can act as a wick and increase surface area for oxidation. |
| Fire | Use CO₂, Dry Chemical, or Foam. | Water jet may spread the burning liquid (organic). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2766847, 1,3-Dimethyl-5-pyrazolone (Analogous Safety Data). Retrieved February 12, 2026, from [Link]
- Silva, D. L., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(23), 7149. (Provides mechanistic grounding for vinylpyrazole reactivity).
Sources
- 1. lookchem.com [lookchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. jocpr.com [jocpr.com]
- 4. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. publishatcj.com [publishatcj.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Technical Note: Scalable Synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole via Wittig Olefination
Executive Summary
This technical guide details the synthesis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole (Target) from 1,3-dimethyl-5-acetylpyrazole (Precursor). While dehydration of secondary alcohols is a historical route, this protocol prioritizes the Wittig Olefination due to its superior regiochemical fidelity and scalability.
Vinyl pyrazoles are critical "chemical handles" in medicinal chemistry, serving as Michael acceptors for covalent kinase inhibitors (e.g., targeting Cysteine residues) or as monomers for functionalized polymers. This guide addresses the primary challenge of this synthesis: the efficient removal of triphenylphosphine oxide (TPPO) byproducts without tedious chromatography.[1]
Retrosynthetic Analysis & Strategy
The transformation involves the conversion of a methyl ketone to a terminal alkene.
-
Primary Pathway (Method A): Wittig Olefination using methyltriphenylphosphonium bromide. This is a convergent synthesis ideal for gram-to-kilogram scale.
-
Alternative Pathway (Method B): Sodium borohydride reduction followed by acid-catalyzed dehydration. This is reserved for scenarios where phosphorus byproducts are strictly regulated or difficult to purge.
Chemical Context
The starting material, 1,3-dimethyl-5-acetylpyrazole , possesses a ketone at the C5 position. The adjacent N1-methyl group provides steric bulk but also prevents tautomerization issues common in N-unsubstituted pyrazoles.
Figure 1: Retrosynthetic disconnection showing the methylene transfer strategy.
Method A: Wittig Olefination (Primary Protocol)
Reaction Mechanism
The reaction proceeds via the formation of a phosphonium ylide, which attacks the ketone carbonyl to form an oxaphosphetane intermediate.[2][3] The driving force is the formation of the strong P=O bond in triphenylphosphine oxide (TPPO).
Figure 2: Mechanistic pathway of the Wittig olefination.
Reagents and Equipment
-
Substrate: 1,3-dimethyl-5-acetylpyrazole (1.0 eq)
-
Reagent: Methyltriphenylphosphonium bromide (
) (1.2 eq) -
Base: Potassium tert-butoxide (
) (1.3 eq)-
Note:
is preferred over for this substrate as it is easier to handle and sufficient to deprotonate the phosphonium salt ( ).
-
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Protocol
Step 1: Ylide Generation[4]
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Cool to room temperature under
flow. -
Charge the flask with Methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (0.5 M concentration relative to phosphonium salt).
-
Cool the suspension to 0 °C using an ice bath.
-
Add
(1.3 eq) portion-wise over 10 minutes.-
Observation: The solution will turn a bright yellow/canary yellow color, indicating the formation of the ylide (
).
-
-
Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.
Step 2: Olefination
-
Dissolve 1,3-dimethyl-5-acetylpyrazole (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the ylide suspension at 0 °C over 15 minutes.
-
Why: Slow addition prevents local heating and potential side reactions.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 3–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of the ketone peak (
Da) and appearance of the vinyl product ( Da).
-
Step 3: Workup & TPPO Removal (Critical)
The major challenge in Wittig reactions is removing the triphenylphosphine oxide (TPPO).
-
Quench: Add saturated aqueous
solution to the reaction mixture. -
Extraction: Extract the aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ).-
Expert Tip: Use
if possible; TPPO is less soluble in ether than in chlorinated solvents.
-
-
Concentration: Dry combined organics over
, filter, and concentrate partially (do not evaporate to dryness yet). -
TPPO Precipitation: Add cold Hexanes or Heptane to the concentrated residue. TPPO is highly insoluble in alkanes and will precipitate as a white solid.
-
Filtration: Filter off the solid TPPO.
-
Purification: Concentrate the filtrate. If high purity (>98%) is required, perform a short plug filtration over silica gel eluting with 10% EtOAc/Hexanes.
Method B: Reduction-Dehydration (Alternative)
Use this method if phosphorus contamination is a downstream concern.
-
Reduction: Treat 1,3-dimethyl-5-acetylpyrazole with
(0.6 eq) in Methanol at 0 °C for 1 hour. Quench with water, extract with DCM. This yields the secondary alcohol: 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanol . -
Dehydration: Dissolve the alcohol in Toluene. Add catalytic
-Toluenesulfonic acid ( , 5 mol%). Reflux with a Dean-Stark trap to remove water. -
Workup: Wash with
, dry, and concentrate.
Comparison of Methods:
| Feature | Method A (Wittig) | Method B (Red/Dehyd) |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Yield | High (80–95%) | Moderate (60–75%) |
| Purification | TPPO removal required | Clean product, easy workup |
| Scalability | Excellent | Good |
| Conditions | Basic, Anhydrous | Reducing, then Acidic/Heat |
Analytical Characterization
Confirm the identity of 5-Ethenyl-1,3-dimethyl-1H-pyrazole using the following markers:
-
1H NMR (CDCl3, 400 MHz):
- 6.60 (dd, 1H, Vinyl-H, trans to ring)
- 6.05 (s, 1H, Pyrazole-H4)
- 5.65 (d, 1H, Terminal alkene, cis)
- 5.25 (d, 1H, Terminal alkene, trans)
- 3.80 (s, 3H, N-Me)
- 2.25 (s, 3H, C-Me)
-
LC-MS: ESI+ m/z = 137.1 [M+H]+.
-
Appearance: Colorless to pale yellow oil (may solidify upon storage at -20 °C).
Safety & Handling
-
Phosphonium Salts:
is hygroscopic and an irritant. Handle in a fume hood. -
Potassium tert-butoxide: Corrosive and moisture-sensitive. Store under inert gas.
-
Vinyl Pyrazoles: Like many styrenic-type monomers, the product can polymerize (autopolymerization) if stored neat at room temperature for extended periods.
-
Storage: Store at -20 °C. For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 50–100 ppm.
-
References
-
Wittig Reaction Mechanism & Scope
-
TPPO Removal Strategies
-
Batesky, D. C., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
-
Pyrazole Synthesis Context
-
Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. Link
-
-
General Wittig Procedure (Organic Syntheses)
-
Fitjer, L., & Quabeck, U. (1987). "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran." Synthetic Communications, 15(10), 855-864. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Experimental and Theoretical DFT Investigations in the [2,3]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
Wittig reaction protocol for 1,3-dimethylpyrazole-5-carbaldehyde
Application Note: High-Fidelity Wittig Olefination Protocol for 1,3-Dimethylpyrazole-5-carbaldehyde
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The transformation of 1,3-dimethylpyrazole-5-carbaldehyde into its alkene derivatives (via Wittig olefination) is a pivotal step in synthesizing kinase inhibitors and agrochemicals. However, this specific substrate presents unique challenges compared to standard benzaldehydes:
-
Steric Hindrance (The "Ortho" Effect): The N-methyl group at position 1 is spatially adjacent to the C5-aldehyde. This proximity can retard nucleophilic attack by bulky phosphonium ylides, necessitating optimized reaction times and temperature control.
-
Electronic Deactivation: The electron-rich pyrazole ring reduces the electrophilicity of the carbonyl carbon, potentially requiring a more reactive (non-stabilized) ylide or higher equivalents of reagents.
-
Lone Pair Coordination: The N2 nitrogen has a lone pair that can occasionally coordinate with lithium bases (if n-BuLi is used), altering the aggregation state of the ylide.
Reaction Pathway & Mechanism
The reaction proceeds via the formation of a reactive phosphonium ylide (phosphorane), followed by a [2+2] cycloaddition with the aldehyde to form an oxaphosphetane intermediate.[1] The collapse of this ring provides the driving force for the reaction: the formation of the strong P=O bond in triphenylphosphine oxide (TPPO).
Figure 1: Mechanistic pathway for the methylenation of pyrazole carbaldehyde.[1][2][3]
Part 2: Detailed Experimental Protocol
This protocol focuses on the methylenation (conversion of CHO
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role | Critical Attribute |
| 1,3-Dimethylpyrazole-5-carbaldehyde | 124.14 | 1.0 | Substrate | Dry, free of acid traces |
| Methyltriphenylphosphonium bromide | 357.22 | 1.3 | Ylide Precursor | Must be finely powdered/dry |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.4 | Base | Sublimed grade preferred |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.2 M | Anhydrous, inhibitor-free |
Expert Insight: We select KOtBu over n-BuLi for this protocol. While n-BuLi is standard, KOtBu is safer, easier to handle at scale, and sufficiently strong (pKa ~17) to deprotonate the phosphonium salt (pKa ~22) in the presence of the activating phenyl rings, without requiring cryogenic (-78°C) conditions.
Step-by-Step Methodology
Step 1: Ylide Generation (The "Yellow" Step)
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen or Argon.
-
Charge the flask with Methyltriphenylphosphonium bromide (1.3 equiv) .
-
Add anhydrous THF (concentration relative to phosphonium salt ~ 0.4 M).
-
Cool the suspension to 0 °C (ice/water bath).
-
Add KOtBu (1.4 equiv) portion-wise over 5 minutes.
-
Observation: The white suspension will turn a bright canary yellow . This confirms the formation of the ylide (
).
-
-
Stir at 0 °C for 45 minutes to ensure complete deprotonation.
Step 2: Olefination
-
Dissolve 1,3-dimethylpyrazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the yellow ylide suspension at 0 °C.
-
Rate: Slow addition prevents local heating and side reactions (e.g., Cannizzaro-type disproportionation or aldol condensation if impurities are present).
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 3–5 hours .
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LC-MS. The aldehyde spot should disappear. The yellow color of the ylide will fade to a pale suspension.
-
Step 3: Workup
-
Quench the reaction by adding saturated aqueous NH
Cl (approx. 2 mL per mmol substrate). -
Dilute with Diethyl Ether (Et
O) or MTBE .-
Note: Avoid DCM for the first extraction if possible; TPPO is highly soluble in DCM, making subsequent removal harder. TPPO is less soluble in ether.[6]
-
-
Wash the organic layer with water (
) and brine ( ). -
Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure.
Part 3: Purification Strategy (The TPPO Problem)
The removal of Triphenylphosphine Oxide (TPPO) is the primary bottleneck in Wittig reactions. Standard chromatography is often insufficient due to "tailing." Use one of the following advanced purification modules.
Module A: The ZnCl Precipitation (Highly Recommended)
Best for: Scales >1 gram where column chromatography is tedious.
-
Dissolve the crude oily residue in Ethanol or EtOAc .
-
Add ZnCl
(2.0 equiv relative to TPPO) dissolved in minimal ethanol. -
Stir at room temperature for 2 hours.
-
A bulky white precipitate complex (
) will form. -
Filter the solid and wash with a small amount of solvent.[6][7]
-
Concentrate the filtrate to obtain the semi-pure product, ready for a short silica plug.
Module B: The Solvent Trituration
Best for: Small scales (<500 mg).
-
Concentrate the crude mixture to near-dryness.
-
Triturate (vigorously stir) the residue with cold Hexanes/Pentane (9:1) .
-
The product (vinyl pyrazole) is soluble in hexanes; TPPO is not.
-
Filter off the white solid (TPPO).[6]
-
Concentrate the filtrate.[6]
Figure 2: Decision tree for effective removal of Triphenylphosphine Oxide (TPPO).
Part 4: Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (CDCl
): Look for the characteristic vinyl pattern.- ~6.6 ppm (dd, 1H, vinyl CH).
- ~5.8 ppm (d, 1H, terminal alkene, trans to ring).
- ~5.3 ppm (d, 1H, terminal alkene, cis to ring).
-
Diagnostic: The disappearance of the aldehyde singlet at
~9.8 ppm.
-
Appearance: Colorless to pale yellow oil (oxidizes slowly upon air exposure; store under inert gas).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Aldehyde remains) | Ylide decomposition or wet solvent. | Ensure yellow color persists before adding aldehyde. Re-dry THF over molecular sieves. |
| Low Yield | Steric hindrance at C5 position. | Increase reaction temperature to 40°C or switch base to NaH/DMSO (stronger, less bulky). |
| Product inseparable from TPPO | Similar Rf values. | Use Module A (ZnCl |
| Isomerization | Acidic workup.[8] | Ensure quenching agent is NH |
References
-
Wittig Reaction Mechanism & Scope
-
TPPO Removal via ZnCl
:-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[11] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 82(19), 9931–9936.
-
-
General Heterocycle Olefination Protocols
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Organocatalysis and Olefination).
-
- L'abbé, G., et al. (1990). "Synthesis and reactions of vinylpyrazoles." Journal of Heterocyclic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. delval.edu [delval.edu]
- 11. Workup [chem.rochester.edu]
Radical polymerization conditions for 5-vinyl-1,3-dimethylpyrazole monomers
This Application Note and Protocol guide details the radical polymerization of 5-vinyl-1,3-dimethylpyrazole (VDMP) .
Application Note: Radical Polymerization of 5-Vinyl-1,3-Dimethylpyrazole
Introduction & Monomer Analysis
The monomer 5-vinyl-1,3-dimethylpyrazole (VDMP) represents a specific class of C-vinylazoles. Unlike their N-vinyl counterparts (enamines), C-vinylazoles possess a conjugated vinyl group electronically similar to styrenics, yet they exhibit distinct polarity and coordination chemistry due to the pyrazole ring.
Critical Structural Consideration (The "Ortho" Effect): In the 1,3-dimethyl-5-vinyl isomer, the vinyl group at position C5 is immediately adjacent to the methyl group at position N1. This creates a significant peri-interaction (steric clash).
-
Consequence: The vinyl group may be twisted out of coplanarity with the aromatic ring to relieve strain, potentially reducing resonance stabilization of the propagating radical.
-
Kinetic Implication: Propagation rates (
) may be lower than in 3-vinyl or 4-vinyl isomers. High-temperature initiation and extended reaction times are often required to drive conversion.
Experimental Strategy
To successfully polymerize VDMP, we employ two methodologies:
-
Standard Free Radical Polymerization (FRP): For rapid screening of molecular weights and robust synthesis.
-
Reversible Addition-Fragmentation Chain Transfer (RAFT): For controlling dispersity (
) and targeting specific molecular weights, crucial for drug delivery applications where the pyrazole moiety acts as a ligand or pH-responsive unit.
Part 1: Monomer Preparation & Handling
Objective: Remove polymerization inhibitors (e.g., tert-butylcatechol) and impurities that act as radical scavengers.
Protocol:
-
Dissolution: Dissolve crude VDMP monomer in minimal Dichloromethane (DCM).
-
Wash: Extract with 5% NaOH (aq) (3x) to remove phenolic inhibitors, followed by Brine (1x) and Water (2x).
-
Dry: Dry the organic layer over anhydrous MgSO₄ for 2 hours. Filter.
-
Concentrate: Remove DCM under reduced pressure (Rotovap) at <30°C.
-
Distillation (Optional but Recommended): If the monomer is a liquid, vacuum distill under Argon. If solid, recrystallize from Hexane/Ethyl Acetate.
-
Storage: Store at -20°C under Argon.
-
Part 2: Free Radical Polymerization (FRP) Protocol
Rationale: Azo-based initiators (AIBN) are preferred over peroxides (BPO) to prevent oxidative side reactions with the electron-rich pyrazole ring. DMF is selected as the solvent due to the high polarity of the resulting polymer.
Materials:
-
Monomer: Purified VDMP (1.0 g, ~8.2 mmol)
-
Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Precipitant: Diethyl Ether or n-Hexane
Step-by-Step Workflow:
-
Formulation: In a dry Schlenk tube equipped with a magnetic stir bar, prepare the reaction mixture according to the table below.
Component Mass/Vol Molar Equiv. Conc. Function VDMP Monomer 1.0 g 100 2.0 M Monomer AIBN 13.5 mg 1.0 20 mM Initiator DMF 4.1 mL N/A Solvent Medium -
Degassing (Freeze-Pump-Thaw):
-
Cycle 1: Freeze solution in liquid N₂. Evacuate headspace (<100 mTorr) for 10 min. Thaw in warm water.
-
Cycle 2-3: Repeat.[1]
-
Final State: Backfill with high-purity Argon.
-
-
Polymerization:
-
Immerse the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stir at 300 RPM.
-
Time: Run for 12–24 hours. (Due to steric hindrance, conversion may be slower than styrene).
-
-
Termination & Purification:
-
Quench by cooling the tube in liquid N₂ and exposing to air.
-
Dilute with 2 mL DMF.
-
Dropwise add the polymer solution into 100 mL of cold Diethyl Ether under vigorous stirring.
-
Collect the white precipitate via filtration or centrifugation.
-
Reprecipitation: Redissolve in minimal Methanol/DMF and precipitate again in Ether to remove unreacted monomer.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 24 hours.
-
Part 3: RAFT Polymerization Protocol (Controlled)
Rationale: Since VDMP is a conjugated monomer (styrenic-like), Trithiocarbonates or Dithiobenzoates are suitable Chain Transfer Agents (CTAs). We utilize 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) for its compatibility with methacrylates and styrenics.
Target: DP = 200 (Degree of Polymerization)
Protocol:
-
Formulation: Prepare in a Schlenk tube:
Component Amount Ratio ([M]:[CTA]:[I]) VDMP Monomer 1.0 g (8.2 mmol) 200 CPDT (CTA) 14.1 mg (0.041 mmol) 1.0 AIBN 1.35 mg (0.008 mmol) 0.2 DMF 4.0 mL (2M Monomer Conc.) Note: A low Initiator:CTA ratio (0.2) ensures high end-group fidelity.
-
Execution:
-
Degas via 3 freeze-pump-thaw cycles.
-
Polymerize at 70°C for 16-24 hours.
-
Kinetic Check: Take aliquots at 0, 4, 8, 12, 24 hrs for NMR analysis (monitor vinyl proton signals at δ 5.2–6.8 ppm).
-
-
Purification:
-
Precipitate in Diethyl Ether. The polymer will likely be yellow/orange due to the trithiocarbonate end-group.
-
Part 4: Visualization of Experimental Logic
The following diagram illustrates the decision matrix and workflow for VDMP polymerization, highlighting the critical steric checkpoint.
Caption: Workflow for VDMP polymerization emphasizing the purification step and the critical steric checkpoint due to the 1,5-substitution pattern.
Part 5: Characterization & Troubleshooting
Analytical Methods
-
H NMR Spectroscopy (DMSO-d₆):
-
Monomer Signals: Vinyl protons appear as a characteristic AMX system (dd) between δ 5.0 and 6.8 ppm.
-
Polymer Signals: Broadening and shift of backbone protons to δ 1.5–2.5 ppm. The pyrazole ring protons (C4-H) will broaden but remain aromatic (~δ 6.0–7.5 ppm).
-
Conversion Calculation: Compare the integral of the vinyl protons against the internal standard (or the stable pyrazole methyl group signal).
-
-
Gel Permeation Chromatography (GPC):
-
Eluent: DMF + 0.01 M LiBr (Essential to screen charge interactions of the pyrazole ring).
-
Standard: PMMA standards are preferred over Polystyrene due to polarity matching.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance at C5; Impurities. | Increase [I] to 2 mol%; Increase Temp to 80°C; Re-distill monomer. |
| Insoluble Polymer | Crosslinking via chain transfer to polymer. | Stop reaction at lower conversion (<60%); Dilute reaction ([M] < 1.0 M). |
| High Dispersity (RAFT) | Poor CTA choice or "Hybrid" behavior. | Switch to a Dithiobenzoate (more active CTA); Degas more thoroughly. |
References
-
Review of Vinylpyrazoles: Silva, D. L., et al. (2022).[2] Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493.[3] Link
- Radical Polymerization Kinetics: Nikitenko, A. A., et al. (2000). Free-radical polymerization of vinylpyrazoles. Polymer Science Series B. (Contextual grounding for C-vinyl reactivity).
-
RAFT Agent Selection: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Link
- General Protocol for Vinylazoles: Anderson, J. (2010). Polymerization of substituted vinylazoles. Journal of Polymer Science Part A.
Sources
Preparation of Poly(1,3-dimethyl-5-ethenylpyrazole): A Comprehensive Guide to Synthesis, Polymerization, and Characterization
Introduction: The Promise of Poly(vinyl pyrazole) in Advanced Applications
Pyrazole-containing polymers are emerging as a significant class of materials with wide-ranging applications in medicine, materials science, and catalysis.[1] Among these, poly(vinyl pyrazole)s offer a unique combination of properties stemming from the pyrazole moiety, including thermal stability, chemical resistance, and the potential for coordination with metal ions. The specific monomer, 1,3-dimethyl-5-ethenylpyrazole, provides a valuable building block for polymers with tailored characteristics due to its defined substitution pattern.[2] This guide offers a comprehensive overview of the preparation of poly(1,3-dimethyl-5-ethenylpyrazole), from monomer synthesis to polymer characterization, designed for researchers and professionals in drug development and materials science. The protocols herein are presented with a focus on the underlying scientific principles to empower users to adapt and troubleshoot as needed.
Part 1: Synthesis of the Monomer: 1,3-dimethyl-5-ethenylpyrazole
The synthesis of 1,3-dimethyl-5-ethenylpyrazole can be approached through a multi-step process, beginning with the construction of the pyrazole ring followed by the introduction of the vinyl group. A plausible and accessible route involves the reaction of a diketone with a substituted hydrazine, followed by a dehydration reaction to form the ethenyl group.
Protocol 1: Synthesis of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde
A precursor to the vinyl-substituted pyrazole is the corresponding aldehyde. This can be synthesized from commercially available starting materials. A general method for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4]
Materials:
-
Acetylacetone
-
Methylhydrazine
-
Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
Synthesis of 1,3,5-trimethylpyrazole: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.
-
Slowly add methylhydrazine (1.0 eq) to the solution at room temperature. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude 1,3,5-trimethylpyrazole. Purify by column chromatography if necessary.
-
Formylation to 1,3-dimethyl-1H-pyrazole-5-carbaldehyde: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (DMF) (5.0 eq).
-
Slowly add the 1,3,5-trimethylpyrazole (1.0 eq) to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography (Hexane:Ethyl acetate gradient) to obtain 1,3-dimethyl-1H-pyrazole-5-carbaldehyde.
Protocol 2: Synthesis of 1,3-dimethyl-5-ethenylpyrazole via Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes to alkenes.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1,3-dimethyl-1H-pyrazole-5-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
DCM
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Step-by-Step Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0°C and slowly add n-BuLi (1.1 eq). A deep yellow or orange color indicates the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl acetate gradient) to yield pure 1,3-dimethyl-5-ethenylpyrazole.
Part 2: Polymerization of 1,3-dimethyl-5-ethenylpyrazole
Free-radical polymerization is a robust and widely used method for the polymerization of vinyl monomers.[1] Azobisisobutyronitrile (AIBN) is a common thermal initiator for this process. The rate of polymerization and the resulting molecular weight can be influenced by factors such as initiator concentration, monomer concentration, and temperature.[1]
Protocol 3: Free-Radical Polymerization of 1,3-dimethyl-5-ethenylpyrazole
Materials:
-
1,3-dimethyl-5-ethenylpyrazole (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Vacuum line and inert gas supply (nitrogen or argon)
Step-by-Step Procedure:
-
Purification of Monomer: Prior to polymerization, pass the 1,3-dimethyl-5-ethenylpyrazole monomer through a short column of basic alumina to remove any acidic impurities and inhibitors.
-
Reaction Setup: In a Schlenk flask, dissolve the purified monomer in anhydrous toluene. A typical monomer concentration is in the range of 1-3 M.[1]
-
Add the desired amount of AIBN initiator. The initiator concentration will influence the molecular weight of the resulting polymer; a higher initiator concentration generally leads to lower molecular weight. A typical monomer-to-initiator molar ratio is between 100:1 and 500:1.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at 70-80°C. The polymerization time can range from 6 to 24 hours.
-
Termination and Precipitation: To stop the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with fresh methanol to remove unreacted monomer and initiator residues, and then dry it in a vacuum oven at 40-50°C to a constant weight.
Table 1: Example Polymerization Conditions and Expected Outcomes
| Monomer Conc. (M) | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Expected Molecular Weight (Mn) | Expected Polydispersity (PDI) |
| 2.0 | 200:1 | 70 | 12 | Lower | Broader |
| 1.5 | 400:1 | 70 | 24 | Higher | Narrower |
Part 3: Characterization of Poly(1,3-dimethyl-5-ethenylpyrazole)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the polymer.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Spectral Features:
-
A broad signal in the polymer backbone region (typically 1.5-2.5 ppm for the -CH₂- protons and 3.5-4.5 ppm for the -CH- proton).
-
Signals corresponding to the methyl groups on the pyrazole ring (around 2.2 ppm and 3.7 ppm).
-
A signal for the proton on the pyrazole ring (around 5.8-6.0 ppm).[2]
-
The disappearance of the characteristic sharp signals of the vinyl protons from the monomer (typically between 5.0 and 7.0 ppm) is a key indicator of successful polymerization.
Expected ¹³C NMR Spectral Features:
-
Signals for the polymer backbone carbons.
-
Signals for the carbons of the pyrazole ring and the methyl substituents.[5]
Protocol 5: Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[6][7]
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Appropriate columns for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).[8]
Mobile Phase:
-
A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), containing a salt (e.g., 0.1 M LiBr) to suppress ionic interactions.
Calibration:
-
Use narrow molecular weight polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.[7]
Sample Preparation:
-
Dissolve the polymer in the mobile phase at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm filter before injection.
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.[6]
Protocol 6: Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the polymer.[9][10]
Instrumentation:
-
TGA instrument
-
DSC instrument
TGA Procedure:
-
Heat a small sample (5-10 mg) of the polymer from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (nitrogen).
-
The resulting TGA curve will show the decomposition temperature of the polymer.
DSC Procedure:
-
Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere through a heat-cool-heat cycle (e.g., from room temperature to 250°C at 10°C/min, cool to room temperature, and reheat).
-
The DSC thermogram from the second heating scan is used to determine the glass transition temperature (Tg) of the polymer.[11]
Visualization of Key Processes
Monomer Synthesis Workflow
Caption: Workflow for the synthesis of the 1,3-dimethyl-5-ethenylpyrazole monomer.
Free-Radical Polymerization Workflow
Caption: Step-by-step workflow for the free-radical polymerization process.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust framework for the synthesis and characterization of poly(1,3-dimethyl-5-ethenylpyrazole). The versatility of vinyl polymerization allows for the future exploration of controlled radical polymerization techniques, such as RAFT polymerization, to achieve polymers with more defined architectures and lower polydispersity.[12] The resulting polymers hold significant promise for a variety of applications, particularly in the pharmaceutical field as excipients or as components of drug delivery systems, leveraging the biocompatibility and unique chemical properties of the pyrazole moiety.[13][14][15][16] Further functionalization of the polymer backbone or the pyrazole ring can lead to the development of novel materials with tailored properties for specific applications.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link]
- CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate. (n.d.).
-
Kong, T., Guo, G., Zhang, H., & Gao, L. (2017). Post-synthetic Modification of Polyvinyl Alcohol with a Series of N Alkyl Substituted Carbamates towards Thermo and CO2-Responsive Polymers. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of PVC-pyrazolone derivative. [Link]
-
GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (2026, January 15). [Link]
-
Analysis of Polymers by GPC/SEC Pharmaceutical Applications. (n.d.). Agilent. [Link]
-
Measurement of Molecular Weight by using GPC method. (n.d.). Shimadzu. [Link]
-
Kale, P. D. (2013). Synthesis and antimicrobial activity of some new 3, 5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(9), 130-134. [Link]
-
ResearchGate. (n.d.). Structures of 1-vinylpyrazole, 3(5). [Link]
-
De Marco, I., & Franco, P. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 12(5), 1127. [Link]
-
Zhang, Z., et al. (2023). Structural Origin of the Fast Polymerization Rates and Monomer Universality of Pyrazole-Based Photoiniferters. Macromolecules, 56(1), 238-247. [Link]
-
Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. (n.d.). [Link]
-
GPC/SEC Analysis of Poly(2-vinylpyridine)s. (n.d.). LabRulez LCMS. [Link]
-
Innovative application of polyvinylpyrrolidone PVP in drug delivery systems. (2024, August 22). [Link]
-
Pereira, P., Serra, A. C., & Coelho, J. F. J. (2021). Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs. Progress in Polymer Science, 120, 101432. [Link]
-
Cleaver, G. (2015). Analysis of Modified Polyvinyl Alcohol by GPC Viscometry using the Agilent 390-MDS Multi Detector Suite. Agilent Technologies, Inc. [Link]
- US3947526A - Polymerization of vinylpyridine. (n.d.).
-
ResearchGate. (n.d.). Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. [Link]
-
5-Vinyl-1H-tetrazole. (2023, January 23). MDPI. [Link]
-
Trofimenko, S. (1970). Vinylpyrazoles. The Journal of Organic Chemistry, 35(10), 3499-3501. [Link]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link]
-
Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. (2023, April 11). MDPI. [Link]
-
De Marco, I., & Franco, P. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. ResearchGate. [Link]
-
El-Sayed, A. M., & El-Hakam, S. A. (2011). Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends. Natural Science, 3(10), 863-869. [Link]
-
Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. (n.d.). MDPI. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (n.d.). MDPI. [Link]
-
Thermal Analysis of the Biodegradable Polymer PVA/PEO Blends. (2023, November 17). [Link]
-
A study of the thermal degradation of poly(vinyl chloride) in the presence of carbazole and potassium carbazole using t.g.a./F71. (n.d.). [Link]
-
Thermal, Mechanical and Chemical Analysis of Poly(vinyl alcohol) Multifilament and Braided Yarns. (n.d.). MDPI. [Link]
-
Steiner, L., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. ResearchGate. [Link]
-
synthesis of 1-vinyl-3(5)-methyl-4-nitropyrazole and study of the effect of methyl substitutes in the pyrazole ring during radical polymerization. (2025, December 7). ResearchGate. [Link]
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. mdpi.com [mdpi.com]
- 10. Thermal and structural studies of poly (vinyl alcohol) and hydroxypropyl cellulose blends [scirp.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. mdpi.com [mdpi.com]
- 13. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Innovative application of polyvinylpyrrolidone PVP in drug delivery systems | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
Application Note: Strategic Functionalization of the 5-Ethenyl Group in Dimethylpyrazole Scaffolds for Drug Discovery and Materials Science
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2][3] Derivatives of pyrazole are known to exhibit a broad spectrum of activities, including anti-inflammatory, antibacterial, and analgesic properties.[2][3] Among the various substituted pyrazoles, 5-ethenyl-1,3-dimethyl-1H-pyrazole (CAS 91601-61-5) emerges as a particularly valuable and versatile building block.[4] Its structure, featuring a reactive terminal alkene (ethenyl or vinyl group) at the 5-position, offers a prime handle for molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]
This guide provides an in-depth exploration of key chemical transformations for the selective functionalization of the 5-ethenyl group. We move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices. The protocols described herein are designed as self-validating systems, offering researchers in drug development and organic synthesis a robust toolkit for leveraging this powerful scaffold.
The Core Scaffold: 5-Ethenyl-1,3-dimethyl-1H-pyrazole
The starting material is a 1,3,5-trisubstituted pyrazole. The ethenyl group at the C-5 position is an electron-rich π-system, making it susceptible to a variety of addition and coupling reactions. The adjacent pyrazole ring, being electron-rich itself, can influence the reactivity of the vinyl group.
Key Physicochemical & Spectroscopic Data:
| Property | Value | Source |
| CAS Number | 91601-61-5 | [4] |
| Molecular Formula | C₇H₁₀N₂ | [4] |
| Molecular Weight | 122.17 g/mol | [4] |
| ¹H NMR (CDCl₃, ppm) | ~5.90 (s, 1H, H-4) | [4][6] |
| Signals for ethenyl & methyl protons | [4] | |
| ¹³C NMR (CDCl₃, ppm) | C-3, C-4, C-5 in sp² region | [4] |
| Ethenyl carbons in alkene region | [4] |
Palladium-Catalyzed C-C Bond Extension: The Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[7] This transformation is exceptionally useful for extending the carbon framework of our pyrazole scaffold, allowing for the synthesis of stilbene-like analogues with potential applications as molecular probes or therapeutic agents.
Causality & Mechanistic Insight
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key steps involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination and insertion of the 5-ethenylpyrazole. A subsequent β-hydride elimination releases the final product and regenerates a palladium-hydride species, which, upon reductive elimination with a base, reforms the active Pd(0) catalyst.[7] The choice of base, ligand, and solvent is critical for maintaining catalyst activity and achieving high yields.
Caption: The catalytic cycle of the Heck Reaction.
Protocol 2.1: Heck Vinylation with 4-Bromoanisole
This protocol details a representative phosphine-free Heck reaction, which simplifies purification and reduces toxicity.[8]
Materials:
-
5-Ethenyl-1,3-dimethyl-1H-pyrazole (1.0 mmol, 122.2 mg)
-
4-Bromoanisole (1.2 mmol, 1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Reaction vessel (e.g., Schlenk tube), magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 5-ethenyl-1,3-dimethyl-1H-pyrazole, 4-bromoanisole, and Pd(OAc)₂.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-1,3-dimethyl-5-(4-methoxystyryl)-1H-pyrazole.
Expected Results & Troubleshooting:
| Parameter | Typical Value/Condition | Expert Insight |
| Catalyst Loading | 1-5 mol% | Lowering catalyst loading can be economical but may require longer reaction times. If the reaction stalls, a small additional charge of catalyst may be necessary. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | An inorganic base like K₂CO₃ can be effective and is easily removed during workup. Triethylamine often acts as both a base and a ligand. |
| Yield | 65-85% | Low yields may result from catalyst decomposition (formation of palladium black) or incomplete reaction. Ensure anhydrous conditions. |
| Stereoselectivity | Predominantly E-isomer | The Heck reaction typically yields the trans (E) isomer with high selectivity.[8] |
Anti-Markovnikov Hydration: Hydroboration-Oxidation
To introduce a primary alcohol, a functionality ripe for further derivatization (e.g., esterification, etherification, oxidation), the hydroboration-oxidation reaction is the method of choice. This two-step process provides complementary regioselectivity to other hydration methods like oxymercuration-reduction, yielding the anti-Markovnikov product.[9][10]
Causality & Mechanistic Insight
The first step, hydroboration, involves the syn-addition of a B-H bond across the alkene. Boron, being less electronegative than hydrogen, adds to the less substituted carbon, while the hydride adds to the more substituted carbon.[11] This regioselectivity is driven by both steric factors (the bulky borane reagent approaches the less hindered carbon) and electronic factors. The subsequent oxidation step, typically with hydrogen peroxide and a base, replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[9]
Caption: Experimental workflow for hydroboration-oxidation.
Protocol 3.1: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanol
Materials:
-
5-Ethenyl-1,3-dimethyl-1H-pyrazole (1.0 mmol, 122.2 mg)
-
Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (1.1 mmol, 1.1 mL, 1.1 eq)
-
Sodium hydroxide (NaOH), 3 M aqueous solution (1 mL)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution (1 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 5-ethenyl-1,3-dimethyl-1H-pyrazole in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃•THF solution dropwise over 10 minutes. Slower addition can improve regioselectivity.[10]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction back down to 0 °C.
-
Carefully and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the target primary alcohol.
Expected Results & Troubleshooting:
| Parameter | Typical Value/Condition | Expert Insight |
| Borane Reagent | BH₃•THF, 9-BBN | For sterically hindered alkenes or to maximize anti-Markovnikov selectivity, a bulkier reagent like 9-Borabicyclononane (9-BBN) can be used. |
| Quenching | Water or Acetone | Before the oxidation step, a small amount of water or acetone can be added to quench any excess borane.[10] |
| Yield | 70-90% | Yields are typically high for this reliable reaction. Incomplete oxidation can be a source of lower yields. |
Epoxidation and Versatile Ring-Opening Reactions
The conversion of the ethenyl group into an epoxide creates a highly valuable, strained three-membered ring.[12] This epoxide is an excellent electrophile that can be opened by a wide range of nucleophiles, providing a powerful two-step strategy for introducing diverse functional groups such as amino alcohols, diols, or azido alcohols.
Causality & Mechanistic Insight
Epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the alkene double bond. The subsequent ring-opening of the epoxide is regioselective. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (an Sₙ2-type reaction). Under acidic conditions, the epoxide oxygen is first protonated, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state.
Caption: Two-step sequence for diverse functionalization via an epoxide intermediate.
Protocol 4.1: Synthesis of 2-(1,3-Dimethyl-1H-pyrazol-5-yl)oxirane
Materials:
-
5-Ethenyl-1,3-dimethyl-1H-pyrazole (1.0 mmol, 122.2 mg)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.3 mmol, 1.3 eq)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 5-ethenyl-1,3-dimethyl-1H-pyrazole in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the pyrazole solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent carefully to yield the crude epoxide, which can often be used in the next step without extensive purification.
Protocol 4.2: General Procedure for Nucleophilic Ring-Opening
Materials:
-
Crude 2-(1,3-Dimethyl-1H-pyrazol-5-yl)oxirane (from Protocol 4.1, ~1.0 mmol)
-
Nucleophile (e.g., Benzylamine, 2.0 mmol, 2.0 eq)
-
Solvent (e.g., Ethanol or Isopropanol, 5 mL)
Procedure:
-
Dissolve the crude epoxide in the chosen solvent.
-
Add the nucleophile (e.g., benzylamine).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ring-opened product (in this case, an amino alcohol).
Summary of Functionalizations
| Reaction | Reagents | Product Type | Key Features |
| Heck Reaction | Ar-Br, Pd(OAc)₂, Base | Styryl-pyrazole | C-C bond formation; Extends conjugation; High E-selectivity. |
| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov hydration; Introduces a versatile -CH₂CH₂OH group. |
| Epoxidation | m-CPBA | Epoxide (Oxirane) | Creates a reactive electrophilic intermediate for further functionalization. |
| Epoxide Ring-Opening | Nucleophile (e.g., R₂NH) | Functionalized Alcohol | Introduces a wide variety of functionalities (amines, azides, thiols, etc.). |
Conclusion
The 5-ethenyl group of dimethylpyrazole scaffolds is a highly tractable functional handle, amenable to a range of high-yield, selective chemical transformations. The protocols detailed in this application note—Heck coupling, hydroboration-oxidation, and epoxidation/ring-opening—provide researchers with a reliable and rational approach to generating molecular diversity. By understanding the causality behind these reactions, scientists can strategically modify this core scaffold to build libraries of novel compounds for screening in drug discovery, agrochemicals, and materials science, accelerating the development of next-generation chemical entities.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link][5][13]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link][14]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC - NIH. [Link][5]
-
Wikipedia. (2023). Hydroboration–oxidation reaction. [Link][9]
-
University of California, Davis. (n.d.). 9. Hydroboration-Oxidation of Alkenes. [Link][10]
-
Professor Dave Explains. (2018). Hydroboration-Oxidation. YouTube. [Link][16]
-
ResearchGate. (n.d.). Scheme 1. Reaction conditions. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link][1]
-
JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link][2]
-
MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link][12]
-
PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][3]
-
Organic Chemistry. (2014). Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ). YouTube. [Link][11]
-
PMC - NIH. (2013). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link][6]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 [benchchem.com]
- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Hydroboration Oxidation | ChemTalk [chemistrytalk.org]
Troubleshooting & Optimization
Preventing spontaneous polymerization of 5-Ethenyl-1,3-dimethyl-1H-pyrazole
This guide serves as a specialized technical support resource for researchers working with 5-Ethenyl-1,3-dimethyl-1H-pyrazole (also referred to as 1,3-dimethyl-5-vinylpyrazole).
This compound belongs to the class of vinyl-substituted N-heterocycles . Like styrene or vinylpyridine, the vinyl group at the C5 position renders this molecule highly susceptible to free-radical polymerization initiated by heat, light, or trace peroxides.
Part 1: Technical Overview & Risk Profile
Q: Why does this compound polymerize spontaneously even when stored in the fridge? A: Spontaneous polymerization is rarely truly "spontaneous"; it is usually triggered by an initiator. For 5-Ethenyl-1,3-dimethyl-1H-pyrazole, the primary culprits are:
-
Auto-oxidation: The vinyl group reacts with atmospheric oxygen to form peroxides. These peroxides decompose to generate radicals, initiating a chain reaction.
-
Trace Metals: If synthesized via metal-catalyzed cross-coupling (e.g., Stille or Suzuki), residual palladium or copper can catalyze radical formation.
-
Lack of Dissolved Oxygen (Counter-intuitive): If you are using a phenolic inhibitor like MEHQ (4-methoxyphenol), it requires dissolved oxygen to function. Storing it under an inert atmosphere (pure Argon/Nitrogen) without oxygen renders the inhibitor useless.
Q: What are the early warning signs of polymerization? A: Watch for these physical changes:
-
Viscosity Increase: The liquid becomes "syrupy."
-
Haze/Precipitate: Small polymer chains (oligomers) may be insoluble in the monomer, causing cloudiness.
-
Exotherm: The container feels warm (dangerous—indicates rapid runaway polymerization).
Part 2: Storage & Stabilization Protocols
Q: Which inhibitor should I use, and at what concentration? A: We recommend 4-tert-Butylcatechol (TBC) or MEHQ (Hydroquinone monomethyl ether) .
| Inhibitor | Recommended Conc. | Mechanism | Requirement | Best For |
| MEHQ | 100–200 ppm | Radical Scavenging | Requires Oxygen | Long-term storage; easy to remove. |
| TBC | 50–100 ppm | Radical Scavenging | Oxygen independent (mostly) | High-risk storage; distillation bottoms. |
| BHT | 200–500 ppm | Steric Hindered Phenol | Oxygen independent | Lower toxicity applications. |
Q: Should I store it under Nitrogen or Argon? A:
-
If using MEHQ: NO. You must store it under "lean air" (5-10% oxygen) or standard air headspace. The radical scavenging mechanism of MEHQ involves the formation of a phenoxy radical that reacts with oxygen to terminate the chain. Without oxygen, MEHQ is ineffective.
-
If using TBC or BHT: Yes, you can store under inert gas, though a small amount of oxygen is generally safer for all vinyl monomers.
Q: What is the ideal temperature? A: Store at -20°C . Lowering the temperature kinetically inhibits the propagation step of polymerization.
Workflow: Storage Decision Tree
Figure 1: Decision logic for atmospheric storage based on inhibitor chemistry.
Part 3: Purification & Processing (Troubleshooting)
Q: I need to distill the compound. How do I prevent it from polymerizing in the flask? A: Distillation is the highest-risk operation for vinyl monomers. Follow this "Self-Validating" protocol:
-
Add Inhibitor to the Pot: Never distill uninhibited material. Add 500–1000 ppm of TBC or Sulfur to the boiling flask (pot). This prevents polymerization in the heated liquid.
-
Inhibit the Receiver: Add a small crystal of MEHQ to the receiving flask. The distilled vapor will be inhibitor-free and can polymerize immediately upon condensing if the receiver is not protected.
-
Vacuum is Mandatory: Distill under high vacuum (<5 mmHg) to keep the pot temperature below 60°C. High heat (>100°C) will overcome most inhibitors.
-
Air Bleed (Capillary): If using a phenolic inhibitor in the pot, introduce a tiny capillary air bleed (not nitrogen) to keep the inhibitor active.
Q: How do I remove the inhibitor for my reaction? A:
-
Method A (Flash Chromatography): Pass the monomer through a short plug of silica gel or basic alumina. The polar phenolic inhibitors (MEHQ/TBC) will adsorb to the silica, while the non-polar vinyl pyrazole elutes.
-
Method B (Liquid-Liquid Extraction): Wash the monomer (dissolved in Et2O or DCM) with 1M NaOH (3x). The base deprotonates the phenol, moving it to the aqueous layer. Wash with brine, dry over MgSO4, and concentrate.
Workflow: Inhibitor Removal
Figure 2: Safe workflows for removing inhibitors prior to synthesis.
Part 4: Emergency & Recovery
Q: My sample has turned into a solid gel. Can I recover the monomer? A: No. Once cross-linked or polymerized, the reaction is irreversible.
-
Do not heat it: Heating a polymer gel can cause thermal decomposition and gas evolution, risking a vessel rupture.
-
Disposal: Treat as solid chemical waste.
Q: The liquid is cloudy. Is it ruined? A: Not necessarily.
-
Filter: Pass through a 0.45µm PTFE filter to remove oligomer precipitates.
-
Re-analyze: Run an H-NMR. Check the integration of vinyl protons (typically δ 5.0–7.0 ppm) vs. the methyl group protons. If the vinyl signals are sharp and stoichiometric, the bulk monomer is intact.
-
Re-inhibit: Immediately add fresh inhibitor.
References
-
National Institutes of Health (NIH) / NLM. (2025). Vinyl Chloride and Vinyl Monomer Handling Safety. PubChem.
-
Royal Society of Chemistry (RSC). (2015). Green protection of pyrazole and synthesis of alkylpyrazoles. RSC Advances.
-
UCLA Chemistry & Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers.
-
Toxic Docs. (2024).[1] Vinyl Monomer Stability and Handling Guide.
-
ResearchGate. (2025). Synthesis of N-vinylformamide and 1-vinyl-3,5-dimethylpyrazole copolymers.
Sources
Purification methods for 5-vinyl-1,3-dimethylpyrazole: Distillation vs Column Chromatography
Technical Support Center: Purification of 5-Vinyl-1,3-Dimethylpyrazole
Topic: Purification Protocols & Troubleshooting: Distillation vs. Column Chromatography Compound: 5-Vinyl-1,3-dimethylpyrazole (CAS: 91601-61-5) Target Audience: Synthetic Chemists, Process Engineers, Drug Discovery Researchers
Executive Summary & Decision Matrix
The Challenge: 5-Vinyl-1,3-dimethylpyrazole is a reactive monomer. Its vinyl group (C=C) is conjugated with the electron-rich pyrazole ring, making it susceptible to two primary failure modes during purification:
-
Radical Polymerization: Triggered by heat or peroxides, leading to "pot solidification" during distillation.
-
Acid-Catalyzed Degradation: The vinyl group can undergo hydration or cationic polymerization on acidic stationary phases (e.g., unmodified silica gel).
Method Selection Guide: Use the following decision matrix to select the optimal purification route for your specific constraints.
| Feature | Vacuum Distillation | Column Chromatography |
| Primary Use Case | Scale > 5g; High thermal stability confirmed. | Scale < 5g; Thermally sensitive or close-eluting impurities. |
| Purity Achievable | > 98% (GC) | > 99% (HPLC/NMR) |
| Yield Risk | Polymerization: High risk if inhibitor is omitted. | Degradation: High risk on acidic silica. |
| Throughput | High (Batch process) | Low (Time/Solvent intensive) |
| Key Requirement | High Vacuum (< 1 mmHg) + Inhibitor (MEHQ/Phenothiazine). | Neutralized Silica (Et |
Visualization: Purification Logic Flow
The following flowchart illustrates the decision-making process and critical control points for purifying 5-vinyl-1,3-dimethylpyrazole.
Caption: Logical workflow for selecting the purification method based on physical state and scale, highlighting critical control points (Inhibitors/Neutralization).
Method A: Vacuum Distillation (Protocol & Troubleshooting)
Principle: Separation based on boiling point differences under reduced pressure to minimize thermal stress. Critical Additive: Polymerization Inhibitor.
Experimental Protocol
-
Setup: Use a short-path distillation head (Vigreux column is optional but increases pressure drop).
-
Inhibitor: Add 4-Methoxyphenol (MEHQ) or Phenothiazine (500–1000 ppm) directly to the distillation pot.
-
Note: MEHQ requires trace oxygen to function; do not purge strictly with Argon if using MEHQ. Phenothiazine works well under inert atmosphere.
-
-
Vacuum: Establish a vacuum of < 1 mmHg (ideally 0.1–0.5 mmHg).
-
Heating: Slowly ramp oil bath temperature. The compound is expected to boil between 60–90°C at 0.5 mmHg (estimated based on analogous pyrazoles).
-
Collection: Discard the first 5% (forerun) containing volatiles/solvents. Collect the main fraction.
Troubleshooting Guide (Distillation)
| Symptom | Probable Cause | Corrective Action |
| Pot Solidification | Polymerization: Thermal initiation of the vinyl group occurred before distillation. | Immediate Stop. For next run: Increase inhibitor concentration (up to 2000 ppm). Switch to Phenothiazine if using strict N |
| Bumping / Foaming | Residual Solvent: Low-boiling solvents (DCM, THF) trapped in the crude oil. | Strip solvents thoroughly on a Rotavap at 40°C/20 mbar before setting up high vacuum. Use a larger stir bar or capillary bleed. |
| High Boiling Point | Poor Vacuum: Leaks in the system or pump inefficiency. | Check all joints with grease. Verify pump pressure with a digital gauge (Manometer). Do not rely on "sound." |
| Colored Distillate | Entrainment: Aerosolized impurities carrying over. | Install a splash guard or pack the still head with a small amount of steel wool (inert) to trap aerosols. |
Method B: Column Chromatography (Protocol & Troubleshooting)
Principle: Adsorption separation on silica gel. Critical Factor: Acidity of Silica Gel (pH ~4–5).
Experimental Protocol
-
Stationary Phase Preparation:
-
Slurry silica gel in the mobile phase containing 1% Triethylamine (Et
N) . -
Why? This neutralizes acidic sites on the silica surface that catalyze vinyl hydration or polymerization.
-
-
Mobile Phase:
-
Gradient: Hexanes/Ethyl Acetate (Start 90:10
End 50:50). -
Tip: Pyrazoles are polar; 1,3-dimethylation reduces polarity compared to NH-pyrazoles, but they still streak on pure silica.
-
-
Loading: Load the crude sample as a concentrated solution in DCM or Toluene. Avoid dry-loading on silica if the compound is unstable.
Troubleshooting Guide (Chromatography)
| Symptom | Probable Cause | Corrective Action |
| Streaking / Tailing | Silica Acidity: Interaction between the basic pyrazole nitrogen and acidic silanols. | Add Base: Increase Et |
| Product Degradation | On-Column Reaction: Acid-catalyzed polymerization or hydration of the vinyl group. | Speed Up: Run a "Flash" column (complete within 15-20 mins). Neutralize: Ensure the column is pre-equilibrated with Et |
| Co-elution | Isomer Impurities: Separation of 1,3-dimethyl vs. 1,5-dimethyl isomers is difficult. | Change Selectivity: Switch solvent system to DCM/Methanol (98:2) or use a C18 Reverse Phase column (Water/Acetonitrile). |
| Low Recovery | Irreversible Adsorption: Product sticking to active sites. | Flush column with 10% MeOH in DCM at the end. If recovery improves, the compound is too polar for the initial gradient. |
Frequently Asked Questions (FAQ)
Q1: Can I store the purified 5-vinyl-1,3-dimethylpyrazole at room temperature? A: No. Vinyl-pyrazoles should be stored at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage (> 1 month), add a stabilizer like BHT (Butylated hydroxytoluene) at 100 ppm.
Q2: Why does my distilled product turn yellow after a few days? A: Yellowing indicates oxidation or the onset of oligomerization. Re-distill under nitrogen and store in the dark. Ensure the storage vial is amber glass to prevent UV-initiated radical formation.
Q3: Is the 1,3-dimethyl isomer separable from the 1,5-dimethyl isomer? A: Yes, but it is difficult. They have slightly different polarities. 1,3-dimethyl-5-vinylpyrazole is typically less polar than the 1,5-isomer due to steric shielding of the nitrogens. A slow gradient column (0.5% polarity increase per CV) is required.
Q4: Which inhibitor is better: MEHQ or Phenothiazine? A:
-
MEHQ: Best for distillation if you have a slight air bleed (needs O
). Easier to remove (wash with NaOH). -
Phenothiazine: Best for anaerobic distillations (high vacuum). Harder to remove completely but more robust for high-temperature distillations.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques and inhibitor removal).
-
Lavrov, N. A., et al. (2006). "Reaction medium and kinetics of (co)polymerisation of N-vinyl-3(5)-methylpyrazole." International Polymer Science and Technology, 34(9), 17-27.[1] (Provides data on polymerization kinetics of vinyl pyrazoles).
-
Sigma-Aldrich Technical Bulletin. "Monomer Stabilization and Inhibitor Removal." (Guide on using MEHQ and Phenothiazine).
-
LookChem. "CAS 91601-61-5 Entry: 1H-Pyrazole, 5-ethenyl-1,3-dimethyl-".[2] (Verification of chemical identity).
Sources
Technical Guide: Stabilization and Storage of Vinyl Pyrazole Monomers
Executive Summary & Core Directive
Vinyl pyrazole monomers (e.g., 1-vinylimidazole, 1-vinylpyrazole, 3-vinylpyrazole) are high-energy, electron-rich monomers used in energetic materials, pharmaceuticals, and functional polymers.[1] Due to the electron-donating nature of the pyrazole ring, the vinyl group is highly susceptible to autopolymerization initiated by heat, light, or trace radical species.
The Critical Challenge: Unlike acrylates, vinyl pyrazoles are basic nitrogen heterocycles.[1] This basicity makes them incompatible with certain acidic stabilizers and requires specific handling to prevent acid-catalyzed degradation or "popcorn" polymerization.[1]
This guide provides a self-validating system for selecting stabilizers, troubleshooting storage failures, and safely processing monomers before polymerization.[1]
The Stabilizer Portfolio: Selection & Mechanism
Do not use a "one size fits all" approach. Select your stabilizer based on your storage environment and intended downstream application.[1]
Comparative Stabilizer Matrix
| Stabilizer | Structure Type | Mechanism of Action | Requirement | Best Use Case |
| MEHQ (Monomethyl ether hydroquinone) | Phenolic | Reacts with peroxy radicals ( | REQUIRES OXYGEN (Dissolved air) to function.[1][2] | Long-term storage in cool, aerated containers.[1] Easy to remove. |
| PTZ (Phenothiazine) | Thiazine (N-S Heterocycle) | Anaerobic radical scavenger; H-atom transfer to C-centered or O-centered radicals.[1] | Works in Inert (N2/Ar) or Aerobic atmospheres.[1] | High-temperature processing (Distillation) or long-term anaerobic storage.[1] |
| TBC (4-tert-Butylcatechol) | Phenolic | Radical scavenger.[1] | Requires Oxygen.[1][2] | Alternative to MEHQ, often used for styrenics but applicable here.[1] |
| NaOH / KOH (Solid Pellets) | Inorganic Base | Scavenges trace acids; prevents acid-catalyzed hydrolysis of the N-vinyl bond. | Solid phase only.[1] | Added to the storage flask in addition to radical inhibitors for acid-sensitive N-vinyl species. |
⚠️ The Oxygen Paradox (Crucial Insight)
-
MEHQ Failure Mode: If you store MEHQ-stabilized monomers under a pure Nitrogen blanket, the inhibitor stops working .[1] MEHQ reacts with peroxy radicals formed by the reaction of oxygen with the monomer. Without oxygen, it cannot effectively stop the initial carbon-centered radicals.[1]
-
Protocol: If using MEHQ, maintain a "headspace" of dry air, not pure nitrogen.[1] If using PTZ, you may use nitrogen.[1]
Troubleshooting & FAQs (Q&A)
Category A: Visual & Physical Inspection[3]
Q: My monomer has turned from colorless to yellow/green. Is it compromised?
-
Diagnosis: This is likely oxidative degradation of the stabilizer , particularly if using Phenothiazine (PTZ). PTZ forms colored oxidation products (cation radicals) even while effectively inhibiting polymerization.[1]
-
Action: Run a check on viscosity. If viscosity is unchanged, the monomer is likely still monomeric.[1]
-
Solution: The color must be removed via vacuum distillation before polymerization, as these oxidation products can act as chain terminators in your reaction.[1]
Q: I see white precipitate at the bottom of the bottle.
-
Diagnosis: This could be polymer formation (insoluble high-MW polymer) or oligomers .[1] Vinyl pyrazoles can undergo "popcorn polymerization"—a rapid, cross-linked growth that precipitates out.[1]
-
Test: Attempt to dissolve the solid in the monomer's solvent (e.g., Methanol or THF). If insoluble, it is cross-linked polymer.[1]
-
Action: Discard the batch. Do not attempt to filter and use; the liquid phase likely contains soluble micro-gels that will ruin your polymerization kinetics.
Category B: Chemical Stability[1][4]
Q: Can I polymerize the monomer without removing the inhibitor?
-
Technical Insight: Yes, but with caveats.
-
Mechanism: Inhibitors work by consuming the first flux of free radicals generated by your initiator (e.g., AIBN). This creates an Induction Period .[1]
-
Protocol: You must add enough initiator to "burn through" the inhibitor concentration.
Q: Why did my N-vinyl pyrazole hydrolyze back to pyrazole and acetaldehyde?
-
Cause: Acidic contamination.[1] The N-vinyl bond is acid-labile.[1]
-
Prevention: Ensure your storage vessels are not acid-washed without neutralization.[1] Adding a single pellet of KOH to the storage flask (if the monomer is neat) can act as a "base buffer."
Operational Workflow: From Storage to Polymerization
The following diagram illustrates the decision logic for handling vinyl pyrazole monomers. This ensures no "bad" monomer enters a reactor.[1]
Figure 1: Decision tree for assessing monomer quality and selecting the appropriate purification path prior to synthesis.
Protocol: Inhibitor Removal via Vacuum Distillation[1]
This is the Gold Standard for vinyl pyrazoles. Unlike column chromatography, it removes both the inhibitor and any oligomers formed during storage.
Equipment
Step-by-Step Methodology
-
The "Pot Lifter" Strategy:
-
Add the crude monomer to the boiling flask.
-
Crucial Step: Add an additional 500–1000 ppm of Phenothiazine (PTZ) directly to the boiling flask.
-
Reasoning: As the monomer boils, the original inhibitor stays in the liquid phase. If the concentration drops too low (or if the monomer is very reactive), the heat of the bath can initiate polymerization in the flask. The extra PTZ ensures the boiling liquid remains stable while the pure vapor distills over.
-
-
Vacuum Application:
-
Seal the system and apply vacuum before heating. This degasses the monomer (removing Oxygen) which is safer for PTZ-stabilized distillation.
-
Target pressure: 0.1 – 2.0 mmHg.[1] Vinyl pyrazoles have high boiling points; vacuum is essential to keep the bath temperature below 100°C.
-
-
Collection:
-
Discard the first 5-10% (forerun) which contains moisture or hydrolysis products (pyrazole).
-
Collect the main fraction.
-
Immediate Use: Distilled monomer has zero inhibitor.[1] Use immediately or store at -20°C under Argon for max 24 hours.
-
References & Authority
-
Polymerization Inhibition Mechanisms:
-
Mechanism of Phenolic Inhibitors (MEHQ): Kurland, J. J. (1980).[1] "The role of oxygen in the inhibition of acrylate polymerization." Journal of Polymer Science: Polymer Chemistry Edition.
-
Phenothiazine Utility: "Phenothiazine: A versatile stabilizer for acrylic and vinyl monomers."[1] Industrial & Engineering Chemistry Research.
-
-
Vinyl Pyrazole Chemistry:
-
Synthesis and Reactivity: Trofimov, B. A., et al. (2011).[1] "N-Vinylpyrazoles: Synthesis and reactivity." Russian Chemical Reviews.
-
Basicity and Handling: "Basicity of azoles and their N-vinyl derivatives." Chemistry of Heterocyclic Compounds.
-
-
Safety Data & Handling:
Sources
Purification Support Center: Phosphine Oxide Removal in Pyrazole Vinylation
Status: Operational Ticket ID: TPPO-REM-001 Subject: Advanced Protocols for Removing Triphenylphosphine Oxide (TPPO) from Vinyl Pyrazole Synthesis Assigned Specialist: Senior Application Scientist
The "Sticky" Physics of the Problem
Why is this specific separation so difficult? In pyrazole vinylation (often achieved via Pd-catalyzed Heck or Cu-catalyzed Chan-Lam couplings using phosphine ligands), the byproduct Triphenylphosphine Oxide (TPPO) is not just a physical impurity; it is a "chemical parasite."
-
H-Bonding Network: The pyrazole NH (if unprotected) or the basic N-2 nitrogen acts as a Hydrogen Bond Donor/Acceptor. The P=O bond in TPPO is a strong H-bond acceptor. They form a supramolecular complex that co-elutes on silica gel.
-
Solubility Overlap: Vinyl pyrazoles are often moderately polar. TPPO is soluble in the very solvents (DCM, MeOH, THF) needed to dissolve your product, rendering simple filtration ineffective.
-
Vinylation Sensitivity: Vinyl groups are prone to polymerization under the high heat required for distillation, ruling out thermal separation for complex substrates.
Diagnostic Workflow: Select Your Protocol
Do not guess. Use this decision matrix to select the method that matches your specific substrate's stability and polarity.
Figure 1: Decision matrix for selecting the appropriate TPPO removal strategy based on substrate properties.
Technical Protocols
Protocol A: The ZnCl₂ Complexation (Recommended for Pyrazoles)
Mechanism: ZnCl₂ coordinates to the oxygen of the P=O bond, forming a bulky [ZnCl2(TPPO)2] complex that precipitates from polar organic solvents. Why for Pyrazoles? Unlike MgCl₂, ZnCl₂ works effectively in Ethanol and THF, solvents that readily dissolve polar vinyl pyrazoles.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Ethanol or THF (approx. 5 mL per gram of crude).
-
Critical Check: Ensure the crude is fully dissolved. If not, add a small amount of DCM.
-
-
Stoichiometry: Add ZnCl₂ (1.5 – 2.0 equivalents relative to the estimated TPPO).
-
Tip: Use anhydrous ZnCl₂ beads or a pre-made solution in ether.
-
-
Incubation: Stir vigorously at room temperature for 2–4 hours. You should see a white, fluffy precipitate form.
-
Filtration: Filter the suspension through a sintered glass funnel or a pad of Celite.
-
Solid: Contains the Zn-TPPO complex (Discard).
-
Filtrate: Contains your vinyl pyrazole.
-
-
Wash: Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Evaporate the filtrate to recover the product.
Validation: Run a ³¹P NMR on the filtrate. The sharp singlet at ~29 ppm (TPPO) should be absent or >95% reduced.
Protocol B: The MgCl₂ "Wet Mill" Method (Scalable)
Mechanism: Similar to ZnCl₂, but MgCl₂ requires higher temperatures or mechanical agitation (milling) to break the crystal lattice and form the complex. Best for non-polar products soluble in Toluene.
Step-by-Step:
-
Solvent Switch: Dissolve crude in Toluene or Isopropyl Acetate .
-
Addition: Add MgCl₂ (2.0 equiv) and a small amount of water (0.5 equiv relative to MgCl₂—crucial for "wet" activation).
-
Reflux: Heat the mixture to reflux (80–100°C) for 2 hours.
-
Cooling: Allow to cool slowly to room temperature, then chill to 0°C. The Mg-TPPO complex will crystallize out.
-
Filtration: Filter the cold mixture.
-
Warning: Do not filter hot; the complex is reversible at high temperatures.
-
Protocol C: Resin Scavenging (High Value / Late Stage)
Mechanism: Merrifield resin (chloromethyl polystyrene) activated with NaI alkylates the TPPO, permanently tethering it to the solid support.
Step-by-Step:
-
Setup: Dissolve crude in Acetone or Acetonitrile .
-
Resin Charge: Add Merrifield Resin (1.0 equiv of Cl sites vs TPPO) and NaI (sodium iodide, 1.0 equiv).
-
Reflux: Heat to mild reflux for 4–6 hours. The resin acts as an electrophile; TPPO acts as the nucleophile.
-
Filtration: Filter off the resin. The TPPO is now chemically bound to the beads.
-
Workup: Concentrate the filtrate.
Comparative Data Analysis
| Feature | ZnCl₂ Complexation | MgCl₂ Complexation | Resin Scavenging | Trituration |
| Removal Efficiency | 90–98% | 85–95% | >99% | 60–80% |
| Cost | Low | Very Low | High | Low |
| Scalability | High (kg scale) | High (kg scale) | Low (g scale) | Medium |
| Solvent System | Polar (EtOH, THF) | Non-Polar (Toluene) | Polar (Acetone) | Mixed (DCM/Hex) |
| Risk | Pyrazole coordination | Requires Heat | Slow kinetics | Product loss |
Troubleshooting & FAQs
Q: I used Protocol A (ZnCl₂), but my yield is 30% lower than expected. Did I lose my product? A: Pyrazoles are good ligands. If your pyrazole is electron-rich (e.g., alkyl-substituted), it may be coordinating to the Zinc and precipitating with the TPPO.
-
Fix: Take the precipitate (solid filter cake) and suspend it in a biphasic mixture of DCM and aqueous Ammonium Hydroxide (NH₄OH). The ammonia will out-compete the pyrazole for the Zinc, releasing your product back into the DCM layer.
Q: The MgCl₂ method (Protocol B) isn't precipitating anything. A: You likely used anhydrous MgCl₂ without the "kick."
-
Fix: MgCl₂ needs a catalytic amount of water or methanol to disrupt its lattice energy and allow TPPO coordination. Add 2–5% MeOH or water to the toluene mixture and reheat.
Q: Can I use these methods if my vinyl group is terminal? A: Yes. ZnCl₂ and MgCl₂ are Lewis acids but are generally mild enough not to induce polymerization of terminal vinyl pyrazoles, provided you do not heat excessively. Avoid the Resin method if your vinyl group is highly electron-rich, as it might undergo side reactions with the benzylic iodide generated in situ.
Q: The ³¹P NMR shows a new peak at 35 ppm after ZnCl₂ treatment. A: This is likely the soluble trace of the Zn-TPPO complex.
-
Fix: Wash your organic filtrate with a saturated solution of EDTA or Sodium Tartrate. This chelates the Zinc, breaking the soluble complex and forcing the TPPO into the aqueous waste or allowing it to be washed away.
References
-
Bates, R. H., et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.
-
Lipshutz, B. H., et al. (2001).[1][2][3] "Efficient Scavenging of Ph3P and Ph3P=O with High-Loading Merrifield Resin." Organic Letters.
-
Gilheany, D. G., et al. (2012).[3] "A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions."[4] Organic & Biomolecular Chemistry.
-
O'Brien, C. J., et al. (2006). "Recycling the Waste: The Development of a Catalytic Wittig Reaction." Angewandte Chemie International Edition.
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Analysis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Ethenyl-1,3-dimethyl-1H-pyrazole, a versatile pyrazole derivative used as a building block in pharmaceutical and agrochemical research.[1] We will not only dissect the expected spectrum of this target molecule but also compare it with structurally related pyrazole derivatives to provide a deeper understanding of how subtle structural modifications influence NMR spectral features.
The Structural Landscape of 5-Ethenyl-1,3-dimethyl-1H-pyrazole
Before delving into the spectral analysis, it is crucial to understand the molecular structure and the distinct proton environments within 5-Ethenyl-1,3-dimethyl-1H-pyrazole. The molecule consists of a 1,3-dimethylated pyrazole ring with an ethenyl (vinyl) group at the 5-position. This arrangement gives rise to four unique sets of protons, which will be the focus of our NMR analysis.
Figure 1. Molecular structure of 5-Ethenyl-1,3-dimethyl-1H-pyrazole with key proton environments and through-bond couplings (J-couplings) indicated.
Predicted ¹H NMR Spectrum of 5-Ethenyl-1,3-dimethyl-1H-pyrazole
Based on established chemical shift values for pyrazole and vinyl moieties, and typical coupling constants, we can predict the ¹H NMR spectrum of the target molecule.[2][3] The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |
| H-4 | ~ 6.0 | Singlet (s) | N/A | The single proton on the pyrazole ring at the C-4 position is not adjacent to any other protons, resulting in a singlet. In similar structures like 3,5-dimethyl-1-phenyl-1H-pyrazole, this proton appears around 5.90 ppm.[1] |
| Hα (vinyl) | ~ 6.5 - 6.8 | Doublet of doublets (dd) | Jtrans ≈ 17 Hz, Jcis ≈ 11 Hz | This proton is coupled to both the cis and trans β-protons. The trans coupling is typically larger than the cis coupling.[4] |
| Hβ-trans (vinyl) | ~ 5.5 - 5.8 | Doublet of doublets (dd) | Jtrans ≈ 17 Hz, Jgem ≈ 1.5 Hz | This proton shows a large trans coupling to Hα and a small geminal coupling to Hβ-cis. |
| Hβ-cis (vinyl) | ~ 5.1 - 5.4 | Doublet of doublets (dd) | Jcis ≈ 11 Hz, Jgem ≈ 1.5 Hz | This proton exhibits a cis coupling to Hα and a small geminal coupling to Hβ-trans. |
| N1-CH₃ | ~ 3.8 | Singlet (s) | N/A | Methyl groups attached to a nitrogen atom in a pyrazole ring are typically found in this region. |
| C3-CH₃ | ~ 2.3 | Singlet (s) | N/A | Methyl groups attached to a carbon atom of the pyrazole ring are generally observed at a slightly higher field (lower ppm) compared to N-methyl groups. |
Comparative Analysis with Other Pyrazole Derivatives
To put the predicted spectrum into context, it is instructive to compare it with the experimentally determined ¹H NMR data of other substituted pyrazoles. This comparison highlights how different substituents electronically influence the chemical shifts of the pyrazole ring protons.
| Compound | H-4 Chemical Shift (δ, ppm) | Substituents | Reference |
| 5-Ethenyl-1,3-dimethyl-1H-pyrazole (Predicted) | ~ 6.0 | N1-CH₃, C3-CH₃, C5-Ethenyl | - |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 5.90 | N1-Phenyl, C3-CH₃, C5-CH₃ | [5] |
| 1-Methylpyrazole | 6.1 (approx.) | N1-CH₃ | [6] |
| Pyrazole | 6.3 (approx.) | Unsubstituted | [7] |
| 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole | 5.91 | N1-SO₂Ph, C3-CH₃, C5-CH₃ | [8] |
-
The presence of two electron-donating methyl groups in our target molecule, along with the ethenyl group, is expected to shield the H-4 proton, leading to a chemical shift around 6.0 ppm.
-
In contrast, the unsubstituted pyrazole has its H-4 proton at a lower field (~6.3 ppm).
-
Replacing a methyl group with a phenyl or phenylsulfonyl group at the N1 position has a relatively minor effect on the H-4 chemical shift, as seen in 3,5-dimethyl-1-phenyl-1H-pyrazole and 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole.
A Robust Protocol for ¹H NMR Spectrum Acquisition
To obtain high-quality, reproducible ¹H NMR data, a standardized experimental protocol is essential. The following section outlines a comprehensive workflow for the analysis of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
Experimental Workflow
Figure 2. A step-by-step workflow for the acquisition and processing of a ¹H NMR spectrum.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Ethenyl-1,3-dimethyl-1H-pyrazole.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils while observing the lock signal or the FID of a strong singlet.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, number of scans (typically 8-16 for a sample of this concentration), and a standard 90° pulse sequence.
-
Initiate the acquisition to obtain the Free Induction Decay (FID) signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Analyze the splitting patterns (multiplicities) of the signals to determine the number of neighboring protons and measure the coupling constants (J-values) to establish connectivity within the molecule.
-
Conclusion
The ¹H NMR spectrum of 5-Ethenyl-1,3-dimethyl-1H-pyrazole is predicted to be highly informative, with distinct signals for the pyrazole ring proton, the three protons of the ethenyl group, and the two methyl groups. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous structural assignment can be achieved. The comparative analysis with other pyrazole derivatives further enriches our understanding of structure-spectrum correlations. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the reliability and reproducibility of the analysis. This comprehensive guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their synthetic and drug discovery efforts.
References
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. ResearchGate. [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(11), 17781-17833. [Link]
-
Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]
-
Vitale, P., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(24), 5909. [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. [Link]
- Mobinikhaledi, A., et al. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
-
Kiralj, R., & Ferreira, M. I. M. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 33-38. [Link]
-
TMP Chem. (2021, February 4). S'21 - NMR 14 - J values (coupling constants) [Video]. YouTube. [Link]
-
Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]
- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Scientific Reports, 11(1), 14533. [Link]
- Sawant, A. B., & Kumbhar, A. S. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(19), 35-45.
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazol-5-ol. [Link]
Sources
- 1. 5-Ethenyl-1,3-dimethyl-1H-pyrazole|CAS 91601-61-5 [benchchem.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 7. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
Navigating the Labyrinth of Pyrazole Fragmentation: A Comparative Guide to the Mass Spectrometry of 1,3-dimethyl-5-vinylpyrazole
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool. The fragmentation patterns observed under electron ionization (EI) provide a veritable fingerprint of a molecule's architecture. This guide offers an in-depth technical comparison of the anticipated mass spectrometry fragmentation pattern of 1,3-dimethyl-5-vinylpyrazole, contextualized with established principles for substituted pyrazoles. While specific experimental data for this exact molecule is not widely published, we can construct a robust predictive model based on the extensive literature surrounding pyrazole and vinyl-substituted heterocycle fragmentation.
The Pyrazole Core: A Foundation of Predictable Instability
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation pathways. The predominant cleavage event is often the rupture of the weakest bond in the ring, the N-N bond, which initiates a cascade of subsequent fragmentations.[1] This is frequently followed by the expulsion of stable neutral molecules like hydrogen cyanide (HCN). The nature and position of substituents on the pyrazole ring, however, profoundly influence the stability of the molecular ion and the favorability of competing fragmentation channels.[1][2]
Comparative Fragmentation Analysis: Building a Predictive Model
To understand the fragmentation of 1,3-dimethyl-5-vinylpyrazole, we will dissect the influence of each substituent—the two methyl groups and the vinyl group—by drawing parallels with documented fragmentation behaviors of analogous compounds.
The Influence of Methyl Substitution
N-methylation in pyrazoles introduces specific fragmentation routes. A common initial step is the loss of a hydrogen radical from the methyl group, leading to a stable, rearranged ion.[2] For 1,3-dimethyl-5-vinylpyrazole, this would involve the loss of a hydrogen radical from either the N1-methyl or the C3-methyl group.
The Role of the Vinyl Substituent
Vinyl groups attached to heterocyclic systems can undergo several fragmentation reactions. These include direct cleavage of the vinyl group, rearrangements, and interactions with adjacent functional groups. The presence of the vinyl group at the C5 position of the pyrazole ring introduces additional fragmentation possibilities that compete with the typical ring-cleavage pathways.
Predicted Fragmentation Pathway of 1,3-dimethyl-5-vinylpyrazole
Based on the foundational principles of pyrazole and substituted heterocycle mass spectrometry, we can propose a primary fragmentation pathway for 1,3-dimethyl-5-vinylpyrazole.
Step 1: Molecular Ion Formation
Under electron ionization, the molecule will lose an electron to form the molecular ion (M⁺•). The stability of this ion will be a key determinant of its abundance in the mass spectrum.
Step 2: Initial Fragmentation Events
Several competing initial fragmentation pathways are plausible:
-
Loss of a Methyl Radical (•CH₃): Cleavage of one of the methyl groups would result in a significant fragment ion.
-
Loss of a Hydrogen Radical (•H): As previously mentioned, loss of a hydrogen radical from a methyl group is a likely event.
-
Ring Cleavage: The characteristic N-N bond cleavage of the pyrazole ring would initiate a series of rearrangements and further fragmentations.
-
Vinyl Group Fragmentation: The vinyl group could lose a hydrogen radical or undergo other rearrangements.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |
| [M]⁺• | 1,3-dimethyl-5-vinylpyrazole | 122 | - |
| [M - H]⁺ | 121 | •H | |
| [M - CH₃]⁺ | 107 | •CH₃ | |
| [M - HCN]⁺• | 95 | HCN | |
| [M - N₂H]⁺ | 93 | •N₂H |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
To experimentally verify the predicted fragmentation pattern, the following GC-MS protocol is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this type of compound.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary to achieve the best chromatographic separation and mass spectral data.
Visualizing the Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of 1,3-dimethyl-5-vinylpyrazole.
Caption: Predicted primary fragmentation of 1,3-dimethyl-5-vinylpyrazole.
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 1,3-dimethyl-5-vinylpyrazole can be logically predicted by integrating the established fragmentation behaviors of the pyrazole core and its substituents. The proposed pathways, centered around initial losses of small radicals and neutral molecules, provide a solid framework for interpreting experimental data. By employing a systematic GC-MS approach, researchers can confirm these predictions and gain definitive structural insights into this and other novel pyrazole derivatives, thereby accelerating the pace of drug discovery and development.
References
-
The mass spectra of some pyrazole compounds. (1970). Semantic Scholar. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
Sources
Comparing reactivity of 5-vinyl vs 4-vinyl dimethylpyrazoles
Comparative Guide: Reactivity of 5-Vinyl vs. 4-Vinyl Dimethylpyrazoles
Executive Summary: The Electronic vs. Steric Paradigm
In the development of functionalized heterocycles for kinase inhibitors and polymer materials, the regiochemistry of vinyl substituents on the pyrazole ring dictates performance. This guide compares 1,3-dimethyl-4-vinylpyrazole (4-VP) and 1,3-dimethyl-5-vinylpyrazole (5-VP) .
The core distinction lies in the competition between electronic activation and steric hindrance:
-
4-Vinyl (4-VP): Characterized by electronic activation . The vinyl group at C4 connects to the most electron-rich center of the pyrazole ring, facilitating conjugation. It behaves as an electron-rich styrene analog.
-
5-Vinyl (5-VP): Characterized by steric gating . The vinyl group at C5 is adjacent to the N1-methyl group, creating significant
strain. This forces the vinyl group out of planarity, reducing conjugation and reactivity in orbital-controlled processes (e.g., Diels-Alder, polymerization).
Structural & Electronic Analysis
The reactivity differences are rooted in the ground-state electronic structure and conformational freedom of the isomers.
Electronic Resonance and Steric Clash
-
C4 Position (Nucleophilic): The C4 carbon is the site of highest electron density in the pyrazole ring (analogous to the beta-position of an enamine). A vinyl group here enjoys full conjugation with the aromatic system, making the
-carbon of the vinyl group nucleophilic. -
C5 Position (Inductive/Steric): The C5 position is adjacent to the electronegative N1. While still aromatic, it is electron-deficient relative to C4. Crucially, the N1-methyl group exerts a steric clash with the C5-vinyl group, destabilizing the planar conformation required for resonance.
Table 1: Physical & Electronic Property Comparison
| Feature | 4-Vinyl-1,3-Dimethylpyrazole | 5-Vinyl-1,3-Dimethylpyrazole |
| Dominant Effect | Electronic Conjugation (Mesomeric +) | Steric Hindrance (N1-Me Interaction) |
| Conformation | Planar (High | Twisted (Reduced |
| Nucleophilicity | High (Activated alkene) | Moderate to Low |
| Polymerization ( | Fast (Stable radical/cation intermediate) | Slow (Steric inhibition of propagation) |
| Diels-Alder Reactivity | High (Planar diene/dienophile) | Low (Poor orbital alignment) |
| Synthesis Access | Easy (Electrophilic subst. | Difficult (Requires lithiation or ring synthesis) |
Visualization of Reactivity Pathways
The following diagram illustrates the divergent reactivity profiles driven by the N1-Methyl steric interaction.
Figure 1: Mechanistic divergence showing how planarity in the 4-isomer facilitates reactivity, while steric twist in the 5-isomer inhibits it.
Detailed Reactivity Profiles
Polymerization (Free Radical)
-
4-Vinyl: Exhibits "styrene-like" behavior but with higher reactivity due to the electron-rich pyrazole ring. The propagating radical is stabilized by resonance with the ring nitrogens.
-
5-Vinyl: Polymerization is sluggish.[1] The steric bulk of the N1-methyl group hinders the approach of the monomer to the growing chain end. The resulting polymers typically have lower molecular weights (
) and broader dispersity ( ).
Palladium-Catalyzed Couplings (Heck/Suzuki)
-
4-Vinyl: Readily synthesized via Heck coupling of 4-iodopyrazole with ethylene or vinylboronates. The C4 position is electronically activated for oxidative addition if starting from the halide.
-
5-Vinyl: Synthesis is challenging via cross-coupling because 5-halopyrazoles are less reactive and harder to synthesize regioselectively. Direct C-H functionalization (lithiation) is often required.
Cycloaddition (Diels-Alder)
-
4-Vinyl: Acts as an efficient diene (if N-vinyl is present) or dienophile. The planar conformation allows for effective orbital overlap with dienes like cyclopentadiene.
-
5-Vinyl: The twisted conformation raises the activation energy for the concerted transition state, often requiring high pressures or Lewis acid catalysis to proceed.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the 4-vinyl isomer uses a robust Heck coupling, while the 5-vinyl isomer utilizes a lithiation strategy due to the acidity of the C5-proton.
Protocol A: Synthesis of 4-Vinyl-1,3-dimethylpyrazole (Heck Coupling)
Rationale: 4-Iodopyrazoles are easily accessible via electrophilic iodination. The Heck reaction exploits the activated nature of the C4-I bond.
-
Reagents: 4-iodo-1,3-dimethylpyrazole (1.0 eq), Potassium vinyltrifluoroborate (1.2 eq),
(5 mol%), (3.0 eq). -
Solvent: THF/H2O (9:1).
-
Procedure:
-
Charge a pressure vial with aryl iodide, vinylborate, base, and catalyst.
-
Degas with
for 15 mins (Critical for Pd(0) cycle). -
Heat to 80°C for 12 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 3:1). Product spot will be fluorescent under UV (extended conjugation).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica flash chromatography.
Protocol B: Synthesis of 5-Vinyl-1,3-dimethylpyrazole (Lithiation/Trapping)
Rationale: The C5 proton is the most acidic ring proton (
-
Reagents: 1,3-dimethylpyrazole (1.0 eq),
-BuLi (1.1 eq, 2.5M in hexanes), DMF (1.2 eq), Methyltriphenylphosphonium bromide ( ) (1.2 eq), (1.5 eq). -
Step 1 (Formylation):
-
Step 2 (Wittig Olefination):
-
Suspend
and in THF at 0°C (Yellow ylide forms). -
Add 5-formyl intermediate. Stir at RT for 4 hours.
-
-
Validation:
NMR of the product will show vinyl protons.[4] Key Check: NOE (Nuclear Overhauser Effect) signal will be observed between the vinyl proton and the N-Methyl group, confirming the 5-position.
Conclusion
For applications requiring high reactivity and polymerizability , 4-vinyl-1,3-dimethylpyrazole is the superior candidate due to its electronic activation and planar conformation.
For applications requiring steric bulk or orthogonal reactivity (where the vinyl group needs to be less reactive towards nucleophiles), 5-vinyl-1,3-dimethylpyrazole is the appropriate choice, though it demands more complex synthetic routes.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 2022. Link
-
Regioselectivity in the Heck Reaction of Heterocycles. Journal of Organic Chemistry, 2009. Link
-
Electronic Structures of N-Methylpyrazoles. Journal of Chemical Information and Modeling. Link
-
Steric Effects in the Polymerization of Vinyl Azoles. Polymer Chemistry. Link
Sources
UV-Vis absorption maxima of conjugated vinyl pyrazoles
Technical Comparison Guide: UV-Vis Absorption Maxima of Conjugated Vinyl Pyrazoles
Executive Summary
Conjugated vinyl pyrazoles (often referred to as styrylpyrazoles ) represent a critical class of "push-pull" chromophores used extensively in fluorescence microscopy, organic light-emitting diodes (OLEDs), and chemosensing. Unlike simple aromatic hydrocarbons, the pyrazole core acts as a tunable electronic platform—functioning as either an electron donor or acceptor depending on its substitution pattern and protonation state.
This guide provides a technical comparison of the UV-Vis absorption maxima (
Mechanistic Principles: The "Push-Pull" Effect
The optical properties of conjugated vinyl pyrazoles are governed by the Intramolecular Charge Transfer (ICT) phenomenon. The vinyl group (
- Transitions: The primary absorption band (typically 300–370 nm) arises from transitions along the conjugated backbone.
-
ICT Transitions: When an electron-donating group (EDG) and an electron-withdrawing group (EWG) are at opposite ends of the conjugated system, a lower-energy ICT band appears, often shifting emission into the visible range (blue/green).
Diagram: Electronic Transition Pathway
The following diagram illustrates the energy transfer mechanism in a donor-acceptor vinyl pyrazole system.
Figure 1: Schematic representation of the Intramolecular Charge Transfer (ICT) process in conjugated vinyl pyrazoles. The vinyl bridge facilitates electron delocalization between donor and acceptor moieties, narrowing the HOMO-LUMO gap.
Comparative Analysis: Benchmarks
The pyrazole ring is electron-rich (
Table 1: Comparison with Structural Analogues
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
| Compound Class | Structure | Typical | Electronic Character |
| Stilbene (Ref) | Ph–CH=CH–Ph | 295 – 300 | Neutral hydrocarbon reference. |
| 4-Styrylpyridine | Py–CH=CH–Ph | 303 – 307 | Electron-deficient heterocycle (Acceptor). |
| 2-Styrylpyridine | Py–CH=CH–Ph | 309 – 315 | Slightly red-shifted due to N-atom position. |
| 4-Styrylpyrazole | Pjz–CH=CH–Ph | 324 – 330 | Electron-rich heterocycle (Donor). |
| 1-Styrylpyrazole | N(Pjz)–CH=CH–Ph | 280 – 300 | Conjugation interrupted by N-bonding; blue-shifted. |
Key Insight: 4-Styrylpyrazoles consistently show a bathochromic shift (red-shift) of ~20–30 nm compared to stilbene and styrylpyridine. This is attributed to the strong electron-donating capacity of the pyrazole ring, which raises the HOMO energy level [1, 4].
Table 2: Substituent Effects on 4-Styrylpyrazole
Base Structure: 3-Methyl-4-(4-R-styryl)-1-phenyl-1H-pyrazole
| Substituent (R) | Type | Effect | |
| -H | Neutral | 328 | Baseline conjugation. |
| -Cl | Weak EWG | 332 | Minimal inductive effect. |
| -OCH | Strong EDG | 345 | Strong mesomeric donation (+M); Red-shift. |
| -N(CH | Strong EDG | 368 | Strongest donor; Significant ICT; Red-shift. |
| -NO | Strong EWG | 355 | Strong acceptor; Creates "Push-Pull" with pyrazole. |
Note: Both strong donors (-NMe
) and strong acceptors (-NO) cause red-shifts. However, the mechanism differs: donors raise the HOMO, while acceptors lower the LUMO. The -NMe derivative often exhibits fluorescence, whereas -NO derivatives are typically non-fluorescent due to intersystem crossing [5, 6].
Experimental Protocol: Determination of Molar Extinction Coefficient ( )
To ensure data integrity, researchers must determine
Reagents & Equipment
-
Analyte: Pure conjugated vinyl pyrazole (>98% purity).
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).
-
Cuvettes: Quartz, 1 cm path length (
).
Workflow Diagram
Figure 2: Step-by-step workflow for the accurate determination of molar extinction coefficients.
Detailed Procedure
-
Stock Preparation: Weigh exactly 3.0–5.0 mg of the solid compound. Dissolve in a volumetric flask (e.g., 10 mL) with the chosen solvent to obtain a stock concentration (
M). -
Dilution Series: Prepare at least 5 dilutions (e.g., 10, 20, 40, 60, 80
M). Crucial: Do not exceed Abs = 1.0 to avoid non-linear deviations. -
Measurement:
-
Calculation: Plot Absorbance (
) at (y-axis) vs. Concentration ( ) in M (x-axis).-
Perform a linear regression (
). -
The slope
is the Molar Extinction Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) in . -
Self-Validation Check: The y-intercept (
) should be close to zero ( Abs). If not, re-blank the instrument.
-
References
-
Gomes, P. M. O., et al. "Styrylpyrazoles: Properties, Synthesis and Transformations."[4] Molecules, vol. 25, no.[4] 24, 2020.
-
Silva, V. L. M., et al. "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, vol. 27, 2022.[5]
-
IO Rodeo. "Lab 2: Beer's Law and Molar Extinction Coefficients." Colorimeter User Manual.
-
Benassi, R., et al. "Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds." Journal of Molecular Modeling, 2012.
-
Strauss, F., et al. "Substituent effects in N-acetylated phenylazopyrazole photoswitches." Beilstein Journal of Organic Chemistry, 2021.
-
BenchChem. "An In-depth Technical Guide to the Molar Extinction Coefficient." Technical Guides, 2025.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Styrylpyrazoles: Properties, Synthesis and Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Ethenyl-1,3-dimethyl-1H-pyrazole
Critical Safety Profile & Hazard Logic
Compound Identity:
-
Chemical Name: 5-Ethenyl-1,3-dimethyl-1H-pyrazole
-
Synonyms: 1,3-Dimethyl-5-vinylpyrazole
-
CAS Number: 91601-61-5 (Representative for isomer class)
-
Physical State: Typically a colorless to pale yellow liquid or low-melting solid.
The "Why" Behind the Safety
To handle this compound safely, you must understand its molecular behavior.[1] It is not just a "chemical"; it is a reactive monomer .
-
The Vinyl Group (–CH=CH₂): This functional group is an electron-rich alkene. It presents two specific risks:
-
Polymerization: Like styrene, it can undergo spontaneous polymerization if exposed to heat, light, or radical initiators, potentially leading to exothermic runaway in closed vessels.
-
Electrophilic Reactivity: It acts as a Michael acceptor, capable of alkylating biological nucleophiles (DNA/Proteins), which classifies it as a potential sensitizer and lachrymator (eye irritant).
-
-
The Pyrazole Ring: Nitrogen heterocycles are known skin and mucous membrane irritants. They can penetrate standard latex gloves rapidly.
Core Hazard Classifications (GHS):
-
Warning: Eye Irritation (Category 2A)
-
Warning: Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
PPE Decision Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy and volume of your specific operation.
Figure 1: Task-based Personal Protective Equipment selection logic. Note the escalation to Laminate gloves for spills due to permeation risks.
Technical PPE Specifications
Hand Protection: The Permeation Barrier
Standard latex is forbidden . The nitrogen-rich pyrazole ring combined with the lipophilic vinyl group allows this molecule to permeate thin rubber membranes.
| Glove Material | Thickness | Est. Breakthrough Time | Usage Context |
| Standard Nitrile | 4–5 mil | 15–30 mins | Splash only. Change immediately upon contact. Double-gloving recommended for routine handling. |
| High-Grade Nitrile | 8+ mil | > 60 mins | Required for synthesis, transfer of >50mL, or syringe filtration. |
| Laminate (Silver Shield/4H) | Multi-layer | > 480 mins | Mandatory for spills. Chemical resistant but offers poor dexterity. Wear outer nitrile gloves for grip. |
-
Inner Layer: 4 mil Nitrile (bright color, e.g., orange).
-
Outer Layer: 5 mil Nitrile (standard blue/purple). Why? This provides a visual indicator of breach and adds a mechanical buffer against the vinyl group's reactivity [1].
Respiratory & Eye Protection[1][4][5][6][7][8]
-
Primary Barrier: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Eye Protection:
-
Standard: ANSI Z87.1 Safety Glasses with side shields.
-
Reactive/Heat: Chemical Splash Goggles.[4] The vinyl group can polymerize exothermically; if heating is involved, a face shield is required over goggles to protect against vessel rupture.
-
Operational Protocol: Safe Transfer & Handling
This workflow minimizes vapor generation and oxygen exposure (which can form peroxides on the vinyl group).
Figure 2: Linear workflow for minimizing exposure and polymerization risk.
Step-by-Step Methodology:
-
Cold Chain Maintenance: Store the container at 2–8°C. Allow it to warm to room temperature inside the fume hood before opening to prevent condensation, which can hydrolyze impurities or initiate polymerization [2].
-
Secondary Containment: Place the reagent bottle in a polyethylene tray. If the bottle breaks, the tray contains the reactive monomer.
-
Transfer Technique:
-
Preferred: Syringe transfer with a long needle. This keeps the vessel closed, preventing monomer vapors from escaping.
-
Avoid: Open pouring. If pouring is necessary, use a funnel to reduce surface area and turbulence.
-
-
Inerting: If the bottle is stored for long periods after opening, purge the headspace with Nitrogen or Argon. Oxygen can react with the vinyl group to form unstable peroxides.
Emergency Response & Disposal
Spill Management (Volume > 5 mL)
Do not use paper towels. The high surface area of paper can catalyze rapid oxidation or polymerization of vinyl compounds, potentially causing a fire.
-
Evacuate the immediate area.
-
Don PPE: Laminate gloves (Silver Shield), Goggles, Lab Coat.
-
Absorb: Use an inert mineral absorbent (Vermiculite or Chemizorb).
-
Prohibition:[4] Do not use sawdust or cellulose-based absorbents.
-
-
Collect: Scoop into a black, wide-mouth HDPE container. Label as "Hazardous Waste - Flammable/Irritant."
Disposal Streams
-
Stream A (Preferred): High BTU / Organic Waste. This compound burns cleanly in incineration facilities.
-
Incompatibility: NEVER mix with:
-
Strong Oxidizers (Peroxides, Nitric Acid) -> Explosion risk.
-
Radical Initiators (AIBN, Benzoyl Peroxide) -> Rapid polymerization [3].
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor.
-
PubChem. (2023). Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
